molecular formula C15H22N2O2 B2447179 Benzyl (4-methylazepan-4-yl)carbamate CAS No. 1823865-41-3

Benzyl (4-methylazepan-4-yl)carbamate

Cat. No.: B2447179
CAS No.: 1823865-41-3
M. Wt: 262.353
InChI Key: RLOZCRZXZCCVMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (4-methylazepan-4-yl)carbamate is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . It belongs to a class of compounds known as carbamates, which are widely utilized in medicinal and organic chemistry as valuable synthetic intermediates and protecting groups. The benzyl carbamate group, in particular, is a well-established protecting group for amines, allowing for the stable manipulation of other functional groups during multi-step synthesis before being selectively removed under mild conditions . Carbamate derivatives are of significant research interest due to their diverse biological activities. Specifically, benzene-based carbamate analogs have been investigated for their potential as cholinesterase inhibitors, targeting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . This inhibitory activity is a key mechanism in research related to Alzheimer's disease, where increasing acetylcholine levels in the brain can help alleviate symptoms . As such, this compound serves as a crucial building block for pharmaceutical researchers designing and synthesizing new bioactive molecules for neurological disorders. The compound is offered exclusively for research and development purposes. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(4-methylazepan-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(8-5-10-16-11-9-15)17-14(18)19-12-13-6-3-2-4-7-13/h2-4,6-7,16H,5,8-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOZCRZXZCCVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNCC1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure analysis of Benzyl (4-methylazepan-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Structure Analysis of Benzyl (4-methylazepan-4-yl)carbamate

Introduction

This compound is a molecule of significant interest within contemporary drug discovery and development pipelines. Its unique architecture, featuring a chiral quaternary center within a seven-membered azepane ring coupled with a versatile benzyl carbamate protecting group, presents both opportunities and challenges for synthetic chemists and pharmacologists. The carbamate moiety is a well-established functional group in medicinal chemistry, often used as a protecting group for amines in peptide synthesis or as a key pharmacophore in its own right.[1][2] The azepane scaffold is a privileged structure found in numerous biologically active compounds.

A definitive and unambiguous confirmation of the chemical structure of such a molecule is paramount. It underpins all subsequent research, from understanding its pharmacological activity to ensuring the reproducibility of its synthesis and meeting stringent regulatory standards. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, moving beyond mere data reporting to explain the causal-driven strategies that ensure analytical certainty. We will explore the synergistic application of spectroscopic, chromatographic, and crystallographic techniques, providing field-proven insights for researchers, scientists, and drug development professionals.

Molecular Architecture & Physicochemical Properties

The foundational step in any analysis is a thorough understanding of the molecule's constituent parts. This compound comprises three key regions:

  • The Benzyl Carbamate Group: This group is critical for both its chemical properties and its analytical "signature," particularly the strong UV chromophore of the phenyl ring and the characteristic carbonyl (C=O) and N-H vibrations.

  • The Azepane Ring: A seven-membered saturated heterocycle. Its flexible, non-planar conformation results in a complex proton NMR spectrum due to chemically non-equivalent methylene protons.

  • The C4-Quaternary Center: This chiral carbon atom, substituted with a methyl group and the carbamate's nitrogen, introduces stereochemistry. The lack of a proton at this position is a key diagnostic feature in NMR spectroscopy.

PropertyValue / DescriptionSource
Molecular Formula C₁₅H₂₂N₂O₂-
Molecular Weight 262.35 g/mol -
Chirality Contains one stereocenter at the C4 position-
Key Functional Groups Carbamate, Tertiary Amine, Aromatic Ring-
Physical Form Typically an oil or semi-solid at room temperature

Integrated Analytical Workflow

A robust structural confirmation is not achieved by a single technique but by the convergence of evidence from multiple orthogonal methods. The workflow below illustrates a logical progression from initial purity assessment to definitive three-dimensional structure determination.

Analytical_Workflow cluster_0 Phase 1: Purity & Identity cluster_1 Phase 2: Structural Connectivity cluster_2 Phase 3: Stereochemistry & 3D Structure HPLC HPLC-UV Purity Assessment LCMS LC-MS (ESI+, APCI) MW Confirmation HPLC->LCMS Confirm Main Peak NMR_1D 1D NMR (¹H, ¹³C) Functional Groups LCMS->NMR_1D Proceed if MW correct NMR_2D 2D NMR (COSY, HSQC, HMBC) Bonding Framework NMR_1D->NMR_2D Assign Signals FTIR FTIR Key Vibrational Modes NMR_2D->FTIR Cross-validate Functional Groups Chiral_HPLC Chiral HPLC Enantiomeric Purity NMR_2D->Chiral_HPLC Confirm Chiral Nature XRay Single-Crystal X-Ray Diffraction Absolute Confirmation Chiral_HPLC->XRay For Absolute Configuration

Caption: Integrated workflow for the structural elucidation of this compound.

Spectroscopic Characterization

Spectroscopy provides the most detailed information about the molecule's bonding framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of 1D and 2D experiments in a solvent like CDCl₃ is essential.[3]

Rationale for Experimental Choice: The complexity of the azepane ring's proton signals, which are often overlapping and exhibit complex splitting, necessitates 2D NMR. Techniques like COSY, HSQC, and HMBC are not merely confirmatory; they are required to trace the proton-proton and proton-carbon correlations and build the molecular skeleton piece by piece.[4]

Expected ¹H and ¹³C NMR Data

Assignment¹H Chemical Shift (δ, ppm) (Multiplicity)¹³C Chemical Shift (δ, ppm)Rationale & Key Correlations (HMBC)
Phenyl-H ~7.3-7.4 (m, 5H)~128-136Aromatic protons. Correlate to Benzyl-CH₂.
Benzyl-CH₂ ~5.1 (s, 2H)~67Deshielded by adjacent oxygen. Correlates to C=O and Phenyl-C.
Carbamate N-H ~4.8-5.2 (br s, 1H)-Broad signal, exchangeable with D₂O. Correlates to C=O and C4.
C=O (Carbamate) -~156Characteristic carbonyl shift for carbamates.
Azepane-H (C2, C7) ~3.0-3.3 (m, 4H)~50-55Protons adjacent to the ring nitrogen (C2, C7).
Azepane-H (C3, C5) ~1.6-1.9 (m, 4H)~35-40Methylene protons adjacent to the quaternary center.
Azepane-H (C6) ~1.4-1.6 (m, 2H)~25-30Remaining methylene protons.
C4 (Quaternary) -~58-62Key signal lacking attached protons (verified by DEPT-135).
C4-Methyl ~1.2 (s, 3H)~25Sharp singlet. Correlates to C4, C3, and C5.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • 1D ¹H Acquisition: Acquire a standard proton spectrum over a range of 0-10 ppm.

  • 1D ¹³C Acquisition: Acquire a proton-decoupled carbon spectrum over a range of 0-200 ppm. A DEPT-135 experiment is recommended to differentiate CH, CH₂, and CH₃ signals from quaternary carbons.

  • 2D COSY Acquisition: This experiment identifies proton-proton (H-H) couplings, which is critical for mapping the connectivity within the azepane ring system.

  • 2D HSQC Acquisition: This experiment correlates protons directly to the carbons they are attached to, allowing for definitive assignment of the carbon signals for all protonated carbons.

  • 2D HMBC Acquisition: This long-range correlation experiment is arguably the most critical. It reveals couplings between protons and carbons separated by 2-3 bonds. Key expected correlations are from the C4-Methyl protons to C4, C3, and C5, and from the N-H proton to the C=O and C4 carbons, unambiguously linking the carbamate to the azepane ring at the correct position.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation data that acts as a structural fingerprint. Electrospray ionization (ESI) in positive mode is the method of choice due to the presence of basic nitrogen atoms that are easily protonated.

Rationale for Experimental Choice: ESI is a soft ionization technique that typically yields a strong protonated molecular ion ([M+H]⁺), directly confirming the molecular weight.[5] Tandem MS (MS/MS) can then be used to induce fragmentation, providing data that validates the proposed structure. Carbamates exhibit predictable fragmentation patterns, adding a layer of self-validation to the analysis.[6][7]

Expected Fragmentation Pattern

m/z ValueIon IdentityDescription
263.18[M+H]⁺Protonated molecular ion. Confirms MW of 262.35.
155.15[M - C₇H₇O]⁺Loss of the benzyloxy group.
126.13[C₈H₁₆N]⁺Azepane fragment after loss of the benzyl carbamate moiety.
91.05[C₇H₇]⁺Tropylium ion, a very stable and characteristic fragment from the benzyl group.

Protocol: LC-MS Analysis

  • Chromatography: Use a C18 reverse-phase column (e.g., Waters BEH C18) with a gradient elution of water and acetonitrile, both containing 0.1% formic acid to promote protonation.[7]

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • MS Scan: Perform a full scan from m/z 50 to 500 to detect the [M+H]⁺ ion.

  • MS/MS Analysis: Select the [M+H]⁺ ion (m/z 263.18) for collision-induced dissociation (CID) to generate the fragmentation spectrum and confirm the key structural fragments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.

Rationale for Experimental Choice: The carbamate group has several strong, characteristic IR absorptions. Their presence or absence provides immediate, powerful evidence for the correctness of the structure. ATR-FTIR is often used for its convenience and minimal sample preparation.[8]

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350N-H StretchCarbamate N-H
3030-3100C-H StretchAromatic C-H
2850-2960C-H StretchAliphatic C-H (Azepane, Methyl)
~1690-1710C=O StretchCarbamate Carbonyl
~1520N-H Bend / C-N Stretch"Amide II" band of carbamate
~1250C-O StretchCarbamate ester C-O

Protocol: ATR-FTIR Analysis

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the neat oil or semi-solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[9]

  • Analysis: Identify the key vibrational bands and compare them to expected values for carbamates and aliphatic amines.[10]

Chromatographic Analysis and Stereochemistry

HPLC Purity Determination

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for assessing the purity of the compound.

Rationale for Experimental Choice: The benzyl group provides a strong UV chromophore, making UV detection highly sensitive. A standard reverse-phase C18 column provides excellent separation for molecules of this polarity. Purity is typically assessed by calculating the peak area percentage.

Protocol: Purity Analysis by RP-HPLC

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% TFA or Formic Acid).

  • Detection: UV at 254 nm.

  • Analysis: Inject a solution of the compound (~1 mg/mL) and integrate all peaks. The purity is the area of the main peak as a percentage of the total area of all peaks.

Chiral Separation

Since the C4 carbon is a stereocenter, the synthesized material is a racemate unless an asymmetric synthesis was employed. Separating and quantifying the enantiomers is critical for drug development.

Rationale for Experimental Choice: Direct separation using a Chiral Stationary Phase (CSP) is the most common and effective method. Polysaccharide-based CSPs (e.g., Chiralpak® series) are highly effective for a wide range of compounds, including amines and carbamates.[11]

Protocol: Chiral HPLC Separation

  • Column: A polysaccharide-based CSP (e.g., Chiralpak AD-3 or similar).

  • Mobile Phase: Typically a normal-phase system, such as a mixture of n-Hexane and Isopropanol, often with a small amount of an amine additive like diethylamine to improve peak shape.[11]

  • Detection: UV at 254 nm.

  • Analysis: The racemate should resolve into two distinct peaks with equal area. This method can then be used to determine the enantiomeric excess (ee) of asymmetrically synthesized batches.

Definitive 3D Structure: Single-Crystal X-Ray Diffraction

While the combination of NMR and MS can define the constitution and connectivity of a molecule, only single-crystal X-ray diffraction can provide an unambiguous determination of its three-dimensional structure in the solid state, including its absolute configuration (if a suitable crystal is obtained).[12][13]

Rationale for Experimental Choice: This technique is the undisputed "gold standard" for structural proof.[13] It directly maps the electron density of the crystal, revealing the precise spatial arrangement of every atom, bond lengths, and bond angles.[12][14]

XRay_Workflow Crystal Crystal Growth (Slow Evaporation, Vapor Diffusion) Mount Crystal Mounting & Screening Crystal->Mount Diffraction X-Ray Diffraction Data Collection Mount->Diffraction Solve Structure Solution (Direct Methods) Diffraction->Solve Refine Structure Refinement Solve->Refine Validate Validation & CIF File Refine->Validate

Caption: General workflow for single-crystal X-ray diffraction analysis.

Protocol: Single-Crystal X-Ray Diffraction

  • Crystallization: This is often the most challenging step. It involves dissolving the purified compound in a suitable solvent system and allowing for slow solvent evaporation, vapor diffusion, or cooling to induce the formation of a single, high-quality crystal (typically >0.1 mm).[12]

  • Data Collection: The crystal is mounted and placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded as the crystal is rotated.[13]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. Computational methods are then used to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final, precise atomic coordinates.[14]

Safety and Handling

Appropriate safety measures must be observed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15][16]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential aerosols or vapors.[15] Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.[16]

Conclusion

The structural analysis of this compound is a case study in modern analytical chemistry, requiring a thoughtful and integrated application of multiple techniques. While 1D NMR and LC-MS can provide rapid confirmation of identity and purity, they are insufficient for a molecule of this complexity. Unambiguous proof of structure relies on the detailed connectivity information provided by 2D NMR experiments, particularly HMBC, which definitively links the carbamate functionality to the C4 position of the azepane ring. Furthermore, for applications in regulated environments such as pharmaceuticals, chiral chromatography is mandatory to control the stereochemical identity of the final compound. Finally, single-crystal X-ray diffraction, when achievable, stands as the ultimate arbiter, providing absolute proof of the three-dimensional molecular architecture. By following the causal-driven workflow outlined in this guide, researchers can ensure the scientific integrity of their work and build a robust foundation for further development.

References

  • High-performance liquid chromatographic/mass spectrometric and high-performance liquid chromatographic/tandem mass spectrometric analysis of carbamate pesticides. PubMed. Available at: [Link]

  • Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. Available at: [Link]

  • Spectrophotometric analysis of carbamate pesticides after thermal gradient separation. AKJournals. Available at: [Link]

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC. Available at: [Link]

  • Mass Spectra of Some Carbamate Pesticides. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. ACS Publications. Available at: [Link]

  • Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. ResearchGate. Available at: [Link]

  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes | Request PDF. ResearchGate. Available at: [Link]

  • Detection of 11 carbamate pesticide residues in raw and pasteurized camel milk samples using liquid chromatography tandem mass spectrometry: Method development, method validation, and health risk assessment. ScienceDirect. Available at: [Link]

  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes. The Journal of Physical Chemistry Letters - ACS Publications. Available at: [Link]

  • benzyl carbamate - s d fine-chem limited. S D Fine-Chem Limited. Available at: [Link]

    • Azepines. Thieme. Available at: [Link]

  • Synthesis, Characterization and Biological Screening of Azepine Derivative. Nepal Journals Online. Available at: [Link]

  • ANALYTICAL CHIRAL SEPARATION METHODS. IUPAC. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • SAFETY DATA SHEET - Benzyl carbamate. Thermo Fisher Scientific. Available at: [Link]

  • 13C NMR calculations on azepines and diazepines. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Chemical Properties of Benzylcarbamate (CAS 621-84-1). Cheméo. Available at: [Link]

  • Chiral Separation Techniques. chemistlibrary. Available at: [Link]

  • 14.3: Chiral Chromatography. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Syntheses of N-substituted carbamates from amines and alkyl carbamates over magnetic nickel-containing iron oxide catalysts. Elsevier. Available at: [Link]

  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters - ACS Publications. Available at: [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF. ResearchGate. Available at: [Link]

  • Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. ChemRxiv. Available at: [Link]

  • Benzyl (4-methoxyphenyl)carbamate | C15H15NO3 | CID 2194922. PubChem. Available at: [Link]

  • X-Ray Crystallographic Structure of the Cyclic Diamino Acid Peptide: N,N ′-Diacetyl-cyclo(Gly-Gly) | Request PDF. ResearchGate. Available at: [Link]

  • Cone angles for amine ligands. X-ray crystal structures and equilibrium measurements for ammonia, ethylamine, diethylamine, and triethylamine complexes with the [bis(dimethylphosphino)ethane]methylpalladium(II) cation. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of 1-[(2-Substituted phenyl)carbamoyl]naphthalen-2-yl Carbamates. MDPI. Available at: [Link]

  • X-ray crystallography. Wikipedia. Available at: [Link]

  • x Ray crystallography. PMC - NIH. Available at: [Link]

  • CN109627190B - Synthesis method of benzyl carbazate. Google Patents.
  • An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. PMC. Available at: [Link]

  • Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. scirp.org. Available at: [Link]

  • (PDF) Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. ResearchGate. Available at: [Link]

  • Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. Available at: [Link]

Sources

The Therapeutic Potential of Benzyl (4-methylazepan-4-yl)carbamate Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

The Azepane Scaffold: Structural Rationale and Pharmacological Versatility

In modern medicinal chemistry, the shift away from flat, sp²-hybridized aromatic rings toward sp³-rich, three-dimensional scaffolds has become a critical strategy for improving clinical success rates. Benzyl (4-methylazepan-4-yl)carbamate (CAS: 2225878-72-6) represents a highly versatile building block in this paradigm.

The core is a seven-membered, non-planar nitrogen heterocycle (azepane). Unlike rigid six-membered piperidines, the azepane ring possesses a unique conformational flexibility that allows it to adapt to complex, deep hydrophobic pockets in target proteins. Furthermore, the introduction of a methyl group at the C4 position is a deliberate design choice. This leverages the "magic methyl" effect —restricting the conformational ensemble of the flexible ring, biasing it toward a bioactive chair-like conformation, and reducing the entropic penalty upon target binding. Additionally, this C4-methyl substitution sterically shields adjacent carbon-hydrogen bonds from cytochrome P450-mediated oxidation, significantly enhancing the metabolic stability of the derivative.

The benzyl carbamate (Cbz) moiety serves a dual purpose: it acts as a robust protecting group during multi-step synthesis and functions as an active lipophilic pharmacophore in early-stage screening, capable of anchoring the molecule within hydrophobic allosteric sites. Today, the azepane motif ranks among the top 100 most frequently used ring systems in small molecule drug discovery .

Mechanistic Pathways and Target Engagement

This compound derivatives have demonstrated profound efficacy across multiple therapeutic areas, most notably in oncology and neurology.

Oncology: SHP2 Antagonism and Pim Kinase Inhibition

Hyperproliferative diseases often rely on the dysregulation of kinase and phosphatase cascades. Azepane derivatives have emerged as potent allosteric inhibitors of SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) . SHP2 is a critical positive regulator of the RTK/RAS/ERK signaling pathway. By binding to the allosteric pocket formed at the interface of the N-SH2, C-SH2, and PTP domains, azepane-pyrimidinone conjugates lock SHP2 in its auto-inhibited conformation, effectively shutting down downstream ERK activation.

Similarly, functionalized 4-methylazepane derivatives (specifically pyrazol-4-yl-heterocyclyl-carboxamides) have been identified as high-affinity inhibitors of Pim kinases (Pim-1, Pim-2, Pim-3) , which are heavily implicated in hematological malignancies and apoptosis evasion .

G RTK Receptor Tyrosine Kinase (RTK Activation) SHP2 SHP2 Phosphatase (Active Conformation) RTK->SHP2 Phosphorylated ITIMs RAS RAS/RAF/MEK Cascade SHP2->RAS Dephosphorylation of regulatory sites ERK ERK Activation (Cell Proliferation) RAS->ERK Kinase Cascade Inhibitor Azepane Derivative (Allosteric Antagonist) Inhibitor->SHP2 Locks SHP2 in auto-inhibited state

Caption: SHP2/ERK signaling pathway modulation by azepane-based allosteric inhibitors.

Neurology: Anti-Alzheimer's Potential

Beyond oncology, the azepane scaffold is highly valued in neuropharmacology due to its ability to cross the blood-brain barrier. Azepane derivatives have been optimized as secretase inhibitors and acetylcholinesterase (AChE) inhibitors. The basic nitrogen of the azepane ring interacts directly with the catalytic anionic site of AChE, aligning with the cholinergic hypothesis of Alzheimer's disease pathogenesis.

Quantitative Biological Activity

The following table summarizes the quantitative structure-activity relationship (SAR) data for representative azepane derivatives against key biological targets, synthesized from recent pharmacological reviews and patent literature .

Target ProteinDisease IndicationRepresentative Azepane DerivativePotency (IC₅₀ / Kᵢ)
SHP2 Solid TumorsPyrimidinone-azepane conjugate< 50 nM
Pim-1 Kinase Hematological MalignanciesPyrazole-azepane carboxamide10 - 100 nM
AChE Alzheimer's DiseaseAzepane-diazepine hybrid15 - 30 nM
PTPN2 Immuno-oncologySubstituted azepane carbamate< 100 nM
CDK2 Various CarcinomasAzepine-based heterocycle20 - 150 nM

Experimental Methodologies: Validated Screening Protocols

To evaluate the therapeutic potential of new this compound derivatives, robust, artifact-free assays are required. Below is the gold-standard protocol for evaluating SHP2 allosteric inhibition.

Protocol: High-Throughput SHP2 Allosteric Inhibition Kinetic Assay

Objective: Quantify the IC₅₀ of azepane carbamate derivatives against full-length wild-type SHP2.

1. Buffer Formulation & Causality:

  • Reagents: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, and 5 mM DTT.

  • Causality: HEPES provides robust buffering at physiological pH. The precise ionic strength (NaCl/KCl) mimics the intracellular environment necessary for proper SHP2 folding. Dithiothreitol (DTT) is absolutely critical; SHP2 relies on a highly nucleophilic catalytic cysteine (Cys459). DTT prevents the oxidative dimerization of this residue, ensuring the assay measures true compound-driven inhibition rather than artifactual oxidative inactivation.

2. Enzyme Activation:

  • Step: Incubate full-length SHP2 with 0.5 µM of a bisphosphorylated peptide (IRS1_pY1172(dPEG8)pY1222).

  • Causality: Full-length SHP2 is auto-inhibited in its basal state. This peptide mimics the natural phosphorylated RTK binding partner, engaging the N-SH2 and C-SH2 domains to relieve auto-inhibition and open the catalytic cleft.

3. Compound Incubation & Self-Validation Matrix:

  • Step: Add 100 nL of the azepane derivative (titrated in 100% DMSO) using an acoustic liquid handler. Seal and incubate at 25°C for 60 minutes to reach binding equilibrium.

  • Trustworthiness (Self-Validation): Every assay plate must include columns dedicated to a DMSO-only vehicle (defining 0% inhibition / maximum signal) and a saturating concentration of a reference inhibitor like SHP099 (defining 100% inhibition / minimum signal).

4. Substrate Addition & Kinetic Readout:

  • Step: Add 10 µL of 20 µM DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) to all wells. Immediately monitor fluorescence (Ex: 358 nm, Em: 450 nm) continuously for 20 minutes.

  • Causality: DiFMUP is non-fluorescent until dephosphorylated by SHP2. Its low pKa ensures maximum fluorescence at physiological pH, providing a highly sensitive, real-time kinetic readout.

5. Data Integrity Gate:

  • Trustworthiness: Calculate the Z'-factor using the control columns. The assay is only deemed valid, and test compound data is only processed, if the Z'-factor is

    
     0.6 , confirming a robust signal window and low assay variance.
    

G S1 Step 1 Enzyme Activation S2 Step 2 Compound Incubation S1->S2 S3 Step 3 Substrate Addition S2->S3 S4 Step 4 Kinetic Readout S3->S4 Val Val S4->Val

Caption: High-throughput kinetic screening workflow with integrated self-validation.

Synthetic Utility & Derivatization Logic

For drug development professionals, this compound is rarely the final drug candidate. Instead, it is a highly functionalized intermediate. The typical synthetic workflow involves:

  • Deprotection: The benzyl carbamate (Cbz) group is cleaved via catalytic hydrogenation (Pd/C, H₂) to yield the free secondary amine.

  • Coupling: The newly exposed nucleophilic nitrogen is then subjected to SₙAr (Nucleophilic Aromatic Substitution) or Buchwald-Hartwig cross-coupling with various heteroaromatic electrophiles (e.g., chloropyrimidines or bromopyrazoles).

  • Optimization: This modular approach allows medicinal chemists to rapidly generate libraries of azepane derivatives, fine-tuning the physicochemical properties (LogP, tPSA) to optimize target affinity and pharmacokinetic profiles.

Conclusion

This compound and its derivatives represent a privileged class of molecules in modern therapeutics. By leveraging the unique 3D topography and conformational constraints provided by the 4-methylazepane ring, researchers can design highly selective allosteric inhibitors and targeted therapeutics. As screening methodologies become more robust and synthetic derivatization more efficient, the clinical footprint of azepane-based drugs is poised to expand significantly across oncology, neurology, and immunology.

References

  • Journal of Pharma Insights and Research. "Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines." JOPIR. [Link]

  • European Journal of Medicinal Chemistry. "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." PubMed.[Link]

  • US Patent 11,702,392. "Pyrimidinone derivatives as SHP2 antagonists.
  • US Patent 8,614,206. "Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use.

The Quaternary Azepane Scaffold: Technical Guide to Benzyl (4-methylazepan-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of Benzyl (4-methylazepan-4-yl)carbamate , a specialized building block in medicinal chemistry. It focuses on the structural advantages of the quaternary azepane core, synthetic routes for its access, and its application in designing metabolically stable, conformationally restricted bioactive molecules.

Executive Summary

This compound represents a high-value scaffold for drug discovery, offering a unique solution to the "entropy-enthalpy compensation" problem often faced with seven-membered rings. While simple azepanes are conformationally flexible ("floppy"), the introduction of a quaternary center at the 4-position (4-amino-4-methyl substitution) restricts ring puckering, locking the molecule into a defined bioactive conformation. This scaffold is increasingly utilized to design peptidomimetics (inducing


-turns), GPCR ligands  (e.g., Orexin, Ghrelin), and protease inhibitors  where metabolic stability at the 

-carbon is critical.

Structural Biology & Pharmacophore Analysis

The "Gem-Disubstituent Effect" in 7-Membered Rings

Unlike piperidines (6-membered) or pyrrolidines (5-membered), azepanes possess high conformational freedom, typically existing in a flux between twist-chair and twist-boat forms. This flexibility often leads to a high entropic penalty upon protein binding.

  • Quaternary Lock: The 4-methyl-4-amino substitution introduces a gem-disubstituent effect. The steric bulk of the methyl group forces the ring into a preferred low-energy conformation to minimize transannular interactions.

  • Vector Alignment: The amino group (protected here as a benzyl carbamate) projects into a defined vector space, distinct from analogous 4-aminopiperidines, allowing for the exploration of novel chemical space in deep binding pockets.

Metabolic Stability

The 4-position of azepanes is susceptible to oxidative metabolism (cytochrome P450-mediated hydroxylation).

  • Blocking the Hotspot: Replacing the C4 hydrogen with a methyl group eliminates the potential for

    
    -oxidation at this site, significantly extending the half-life (
    
    
    
    ) of the parent molecule in microsomal stability assays.

Synthetic Accessibility & Routes

Accessing the quaternary 4,4-disubstituted azepane core is synthetically challenging due to the difficulty of forming quaternary centers on flexible rings. Two primary strategies are recommended: Functionalization of Azepan-4-one (Route A) and Ring-Closing Metathesis (Route B).

Route A: Nucleophilic Addition to Azepan-4-one (Recommended)

This route utilizes commercially available N-Boc-azepan-4-one. It is scalable and allows for the precise installation of the methyl and amino groups.

SynthesisRoute Start N-Boc-azepan-4-one Step1 MeMgBr / CeCl3 (Grignard Addition) Start->Step1 Inter1 Tertiary Alcohol (4-hydroxy-4-methyl) Step1->Inter1 Step2 Ritter Reaction (MeCN, H2SO4) Inter1->Step2 Inter2 Acetamide Intermediate Step2->Inter2 Step3 Hydrolysis (NaOH/EtOH) Inter2->Step3 Amine 4-amino-4-methyl azepane Step3->Amine Step4 Cbz-Cl / NaHCO3 (Protection) Amine->Step4 Final Benzyl (4-methyl azepan-4-yl)carbamate Step4->Final

Figure 1: Step-wise synthesis of the title scaffold via Grignard addition and Ritter reaction.

Route B: Ring Expansion (Schmidt/Tiffeneau-Demjanov)

Classically, 4-substituted cyclohexanones are treated with hydrazoic acid (


). However, this yields a mixture of lactam isomers (3-oxo vs 4-oxo migration) and is less regioselective for generating the specific 4-amino-4-methyl core required here.

Medicinal Chemistry Applications

Peptidomimetics: -Turn Induction

The constrained azepane amino acid (derived from this scaffold) acts as a powerful


-turn inducer when incorporated into peptide backbones.
  • Mechanism: The 7-membered ring constraints the

    
     and 
    
    
    
    torsion angles of the peptide backbone, mimicking the turn geometry found in bioactive loops of proteins.
  • Application: Design of macrocyclic peptide inhibitors for protein-protein interactions (PPIs).

GPCR Ligand Design (Orexin/Opioid)

In Orexin receptor antagonists (e.g., Suvorexant analogs), the diazepane core is central. The 4-methylazepane scaffold serves as a lipophilic, metabolically stable bioisostere for diazepanes or piperidines.

  • Strategy: Deprotect the benzyl carbamate (H

    
    , Pd/C) to reveal the primary amine. Acylate with heteroaryl carboxylic acids to target the orthosteric site of the GPCR.
    

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-hydroxy-4-methylazepane-1-carboxylate

Objective: Installation of the quaternary methyl group.

  • Setup: Flame-dry a 500 mL round-bottom flask under N

    
    .
    
  • Reagents: Dissolve N-Boc-azepan-4-one (10.0 g, 46.9 mmol) in anhydrous THF (150 mL). Cool to -78 °C.

  • Addition: Add MeMgBr (3.0 M in ether, 1.2 equiv, 18.8 mL) dropwise over 30 min.

  • Reaction: Stir at -78 °C for 1 h, then warm to 0 °C. Monitor by TLC (visualize with KMnO

    
    ).
    
  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc (3x). Dry over MgSO
    
    
    
    .
  • Yield: Expect ~90% of the tertiary alcohol as a viscous oil.

Protocol 2: Ritter Reaction to 4-Acetamido Intermediate

Objective: Conversion of tertiary alcohol to hindered amine.

  • Reagents: Dissolve the tertiary alcohol (from Protocol 1) in acetonitrile (MeCN, 10 vol).

  • Acid Catalysis: Add concentrated H

    
    SO
    
    
    
    (2.0 equiv) dropwise at 0 °C. (Caution: Exothermic).
  • Cyclization: Heat to 60 °C for 4 hours. The alcohol eliminates to a carbocation, which is trapped by MeCN to form the acetamide.

  • Workup: Pour onto ice/water. Basify to pH 10 with NaOH. Extract with DCM.

Protocol 3: Cbz Protection to Final Scaffold
  • Hydrolysis: Reflux the acetamide in 2N NaOH/EtOH for 24h to yield the free amine.

  • Protection: Dissolve the crude amine in Water/Dioxane (1:1). Add NaHCO

    
     (2.5 equiv).
    
  • Addition: Add Benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise at 0 °C.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product This compound is typically a white solid or clear oil.

Data Summary & Properties

PropertyValueRelevance
Formula C

H

N

O

(Core)
Building Block
MW ~262.35 DaFragment-like
cLogP ~2.1Good Lipophilicity
H-Bond Donors 1 (Carbamate NH)Interaction Point
Stereochemistry Achiral (unless ring N substituted)Simplified Analysis
Key Feature Quaternary C4 CenterMetabolic Block

References

  • PubChem. Azepan-4-one | C6H11NO.[1] National Library of Medicine. Available at: [Link]

  • Journal of Medicinal Chemistry. Exploring Simple Drug Scaffolds... A Chiral Bicyclic Azepane. ACS Publications. Available at: [Link]

  • Chemikart. tert-Butyl 4-amino-4-methylazepane-1-carboxylate. Available at: [Link]

Sources

Literature review of azepane-based building blocks in drug discovery

[1][2][3][4]

Executive Summary

The azepane (homopiperidine) scaffold represents a "privileged structure" in medicinal chemistry, occupying a unique chemical space between the rigid, ubiquitous piperidine (6-membered) and the more entropic azocane (8-membered) rings.[1] While less common than their 5- and 6-membered counterparts due to synthetic challenges and entropic barriers, azepane-based building blocks offer distinct pharmacological advantages.[1] They provide unique bond vectors for side-chain positioning, enabling access to sub-pockets in enzymes (e.g., Cathepsin K) and receptors (e.g., GPCRs) that are inaccessible to smaller rings.[1]

This technical guide analyzes the structural dynamics, synthetic accessibility, and therapeutic applications of azepane scaffolds, grounded in high-impact case studies like Odanacatib and Balanol.[1]

Part 1: Structural & Conformational Analysis

The Seven-Membered Ring Challenge

Unlike cyclohexane/piperidine, which exist predominantly in a stable chair conformation, azepane exists in a dynamic equilibrium of flexible conformers.[1] The most stable conformations are the twist-chair (TC) and twist-boat (TB).[1]

  • Entropic Penalty: Binding of an azepane ligand often requires "freezing" this flexible ring into a single bioactive conformation, resulting in a higher entropic penalty (

    
    ) compared to piperidine.[1][2]
    
  • Enthalpic Gain: This flexibility allows the ring to mold into induced-fit binding sites.[1] Furthermore, the 7-membered ring creates a larger hydrophobic surface area and unique bond angles (

    
    -
    
    
    ) that project substituents into vectors distinct from the
    
    
    tetrahedral projection of smaller rings.[1]
Physicochemical Comparison

Table 1 illustrates the shift in properties when expanding from piperidine to azepane.[1]

Table 1: Comparative Physicochemical Properties

PropertyPiperidine (6-Ring)Azepane (7-Ring)Drug Discovery Implication
LogP ~0.84~1.87Azepane significantly increases lipophilicity, aiding BBB penetration but risking metabolic clearance.[1]
pKa 11.211.1Negligible difference; both are protonated at physiological pH.[1]
Conformational Energy Low (Chair is dominant)High (Fluxional)Azepane allows "sampling" of diverse binding modes but requires rigidifying elements (e.g., fusion, bulky substituents).[1]
Common Use Linker, HeadgroupHydrophobic Spacer, Core ScaffoldAzepane is often used to fill large hydrophobic pockets (S2/S3 sites).[1]

Part 2: Synthetic Strategies for Functionalized Azepanes

Synthesizing the 7-membered ring is kinetically slower than 5- or 6-membered rings (Baldwin's rules).[1] Modern drug discovery relies on two primary strategies: Ring-Closing Metathesis (RCM) and Ring Expansion .[1]

Strategic Pathways Visualization

The following diagram outlines the decision tree for synthesizing azepane building blocks based on the starting material availability.

AzepaneSynthesisStartTarget AzepaneScaffoldLinearLinear Diene Amine(Chiral Pool)RCMRing-Closing Metathesis(Grubbs II)Linear->RCM High DilutionUnsatAzepaneTetrahydroazepineRCM->UnsatAzepaneUnsatAzepane->Start HydrogenationCyclohexCyclohexanonePrecursorBeckmannBeckmann/SchmidtRearrangementCyclohex->Beckmann NaN3 / H+LactamCaprolactamDerivativeBeckmann->LactamLactam->Start ReductionSugarCarbohydrates(Glucose/Mannose)RedAminOxidative Cleavage +Reductive AminationSugar->RedAminRedAmin->Start Stereocontrol

Figure 1: Strategic synthetic workflows for accessing azepane cores.[1] RCM offers the highest flexibility for de novo design, while Ring Expansion is superior for scale-up.[1]

Part 3: Detailed Experimental Protocol

Protocol: Synthesis of Chiral Azepane via Ring-Closing Metathesis (RCM)

Context: This protocol describes the formation of a protected dehydroazepane, a versatile intermediate for functionalized scaffolds.[1] RCM is chosen for its tolerance of functional groups.[1]

Reagents:

  • Substrate:

    
    -Boc-dialkenyl amine (e.g., 
    
    
    -allyl-
    
    
    -(but-3-enyl)carbamate).[1]
  • Catalyst: Grubbs 2nd Generation Catalyst.

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.[1]

Step-by-Step Methodology:

  • Preparation of Reaction Vessel: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.

  • Solvent Degassing: Sparge anhydrous DCM with Argon for 30 minutes. Criticality: Oxygen poisons the ruthenium carbene catalyst, leading to stalled conversion.[1]

  • Substrate Dissolution (High Dilution): Dissolve the diene precursor (1.0 mmol) in degassed DCM (200 mL).

    • Why High Dilution? The concentration must be kept low (

      
       M) to favor intramolecular  cyclization (ring closing) over intermolecular  polymerization (ADMET).
      
  • Catalyst Addition: Add Grubbs II catalyst (2–5 mol%) in one portion under Argon flow. The solution will typically turn amber/brown.[1]

  • Reflux: Heat the reaction to reflux (

    
    C) for 12–24 hours. Monitor by TLC (disappearance of starting material).
    
  • Quenching: Cool to room temperature. Add activated charcoal or DMSO (50 eq relative to catalyst) and stir for 1 hour to sequester the ruthenium species.

  • Purification: Filter through a pad of Celite to remove catalyst residues. Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

Validation Criteria:

  • 1H NMR: Disappearance of terminal alkene protons (

    
     5.0–6.0 ppm) and appearance of internal disubstituted alkene protons (
    
    
    5.5–5.8 ppm).[1]
  • Yield: Expected range 85–95% for unsubstituted cores; 60–80% for sterically hindered cores.[1]

Part 4: Medicinal Chemistry Applications (Case Studies)

Cathepsin K Inhibitors: The Odanacatib Story

Odanacatib (MK-0822) is the definitive case study for azepane scaffolds.[1] Developed by Merck for osteoporosis, it inhibits Cathepsin K, a cysteine protease involved in bone resorption.[1]

  • The Challenge: Previous inhibitors (linear dipeptides) suffered from poor metabolic stability and lack of selectivity against other Cathepsins (L, S, B).[1]

  • The Azepane Solution:

    • The 7-membered ring acts as a rigidifying core that directs the P1 and P2 substituents into the S1 and S2 pockets of the enzyme.[1]

    • Stereochemistry: The

      
      -fluorine substituent on the azepane ring was critical.[1] It lowered the pKa of the amine (reducing lysosomotropism) and blocked metabolic oxidation at the susceptible C4 position.[1]
      
    • Result: Picomolar potency (

      
       nM) and high selectivity (>300-fold vs Cathepsin L).[1]
      
Natural Products: Balanol

Balanol , a fungal metabolite, is a potent inhibitor of Protein Kinase C (PKC).[1][3][4]

  • Structure: It features a highly functionalized chiral 3-amino-4-hydroxyazepane core.[1]

  • Significance: The specific stereochemistry of the azepane ring mimics the ribose moiety of ATP, allowing Balanol to bind competitively at the ATP-binding site of the kinase.[1] Total synthesis of Balanol often utilizes the "chiral pool" approach (from amino acids) or RCM to establish this complex core.[1]

GPCR Ligands (Dopamine & Histamine)

In Dopamine D3 and Histamine H3 receptor antagonists, azepane often replaces piperidine to modulate lipophilicity and receptor subtype selectivity.[1]

  • Mechanism: The larger ring volume of azepane can clash with steric residues in the conserved orthosteric binding site of D2 receptors, thereby improving selectivity for D3 receptors which have slightly more accommodating pockets.[1]

Part 5: Mechanism of Action & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic used in optimizing Odanacatib-like azepane inhibitors.

AzepaneSARCoreAzepane Core(Scaffold)WarheadElectrophile / Nitrile(Covalent Cys Trap)Core->Warhead C1 PositionP2_SubLipophilic Side Chain(S2 Pocket Occupancy)Core->P2_Sub N1 PositionMetab_BlockFluorine (C4)(Metabolic Stability)Core->Metab_Block C4 PositionTargetCathepsin KActive SiteWarhead->Target Covalent Bond (Cys25)P2_Sub->Target Hydrophobic InteractionMetab_Block->Core Inductive Effect (pKa Mod)

Figure 2: SAR deconstruction of azepane-based protease inhibitors. The scaffold organizes the warhead and recognition elements while modulating physicochemical properties via ring substitution.[1]

References

  • BenchChem. (2025).[1][2][5] Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. BenchChem Technical Guides. Link

  • Gauthier, J. Y., et al. (2008).[1] The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K.[1][6] Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928.[1] Link

  • Zha, G. F., et al. (2019).[7][1] Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494.[1] Link

  • Reymond, J. L., et al. (2025).[1] Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Link

  • Trost, B. M., & Dong, G. (2008).[1] Total Synthesis of (-)-Balanol. Journal of the American Chemical Society.[1] Link[1]

Comprehensive Physicochemical Profiling and Molecular Characterization of Benzyl (4-methylazepan-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate sp³-rich building blocks designed to improve the pharmacokinetic profiles of novel therapeutics. Benzyl (4-methylazepan-4-yl)carbamate is a highly versatile, conformationally flexible intermediate. By incorporating a 7-membered azepane ring rather than a rigid, flat piperidine, this molecule introduces 3D complexity that often translates to improved target binding specificity and solubility—a principle known in medicinal chemistry as "escaping from flatland."

This technical whitepaper details the molecular weight, physicochemical properties, and validated analytical workflows required to characterize and utilize this compound effectively in drug development pipelines.

Molecular Identity & Fundamental Constants

The structural foundation of this intermediate consists of an azepane core, a methyl group at the C4 position, and a carboxybenzyl (Cbz) protecting group attached to the C4 primary amine. This specific protection strategy allows for orthogonal functionalization of the secondary amine at the N1 position.

Depending on the storage and synthesis requirements, the compound is available as a free base or a hydrochloride (HCl) salt. The HCl salt is predominantly preferred in our laboratory to prevent oxidative degradation and atmospheric CO₂ absorption.

Table 1: Molecular Identity Matrix
PropertyFree BaseHydrochloride Salt
CAS Registry Number 1823865-41-32225878-72-6
Molecular Formula C₁₅H₂₂N₂O₂C₁₅H₂₃ClN₂O₂
Molecular Weight 262.35 g/mol 298.81 g/mol
Exact Mass 262.1681 Da[1]298.1448 Da
Physical State Viscous oil / Amorphous solidCrystalline Solid

Physicochemical Profiling & Causality

Understanding the physicochemical behavior of this compound is critical for designing downstream purification and assay protocols.

Table 2: Physicochemical Profile (Predicted & Experimental)
ParameterValueCausality / Significance in Workflow
Estimated LogP 2.5 - 3.0The lipophilic benzyl ring balances the polar carbamate and amine, ensuring optimal solubility in organic solvents (DCM, EtOAc) while retaining reversed-phase HPLC retention.
pKa (Secondary Amine) ~10.5The N1 nitrogen is highly basic. At physiological pH (7.4), >99% of the molecule is protonated, drastically enhancing the aqueous solubility of its salt form.
Hydrogen Bond Donors 2The N1 amine and the carbamate NH facilitate target protein interaction and aqueous solvation[1].
Hydrogen Bond Acceptors 3Contributes to the overall Polar Surface Area (PSA), influencing membrane permeability[1].

Synthetic Utility & Deprotection Mechanics

The strategic choice of a Cbz protecting group over Boc (acid-labile) or Fmoc (base-labile) is driven by its stability across a wide range of harsh pH conditions during multi-step synthesis. Once the N1 position is successfully functionalized, the Cbz group is selectively cleaved via catalytic hydrogenolysis.

Deprotection A This compound C15H22N2O2 B H2, Pd/C Catalytic Hydrogenolysis A->B Deprotection C 4-methylazepan-4-amine Free Primary Amine B->C Major Product D Toluene + CO2 Volatile Byproducts B->D Cleavage Waste

Catalytic hydrogenolysis of the Cbz group to yield the free primary amine.

Experimental Workflows & Protocols

To ensure scientific integrity, all analytical methods must be self-validating. Below are the standardized protocols used in our facility for characterizing this intermediate.

Protocol 1: LC-MS/MS Molecular Weight Verification

Objective: Confirm the exact mass (262.1681 Da) and structural integrity of the synthesized batch. Causality: We utilize positive Electrospray Ionization (ESI+) because the secondary azepane amine (pKa ~10.5) readily accepts a proton in acidic media, ensuring a highly stable [M+H]+ flight path in the mass spectrometer.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of HPLC-grade Methanol. Dilute to a working concentration of 1 µg/mL using 0.1% Formic Acid in MS-grade water. Note: Formic acid acts as the proton source.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the mass spectrometer in ESI+ mode. Monitor for the precursor ion [M+H]+ at m/z 263.17.

  • Self-Validation (CID): Apply Collision-Induced Dissociation (CID) at 20 eV. The protocol is self-validating if you observe a secondary fragment peak at m/z 155.15, corresponding to the neutral loss of benzyl alcohol (108 Da) from the carbamate group.

LCMS_Workflow Step1 1. Sample Preparation 1 µg/mL in 0.1% FA Step2 2. RP-HPLC Separation C18 Column, Gradient Elution Step1->Step2 Inject 2 µL Step3 3. ESI+ Ionization Protonation of Secondary Amine Step2->Step3 Eluent Transfer Step4 4. Mass Spectrometry Detection of [M+H]+ m/z 263.17 Step3->Step4 Ion Beam

Step-by-step LC-MS/MS workflow for molecular weight validation.

Protocol 2: Turbidimetric Solubility Profiling (Kinetic)

Objective: Determine the kinetic aqueous solubility limit of the free base. Causality: Nephelometry (laser scattering) is chosen over HPLC quantification because it allows for rapid, high-throughput screening of precipitation thresholds without the bottleneck of chromatographic run times.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the free base in 100% DMSO.

  • Serial Dilution: Spike the DMSO stock into a 96-well plate containing Phosphate-Buffered Saline (PBS, pH 7.4) to create a concentration gradient from 10 µM to 500 µM. Ensure the final DMSO concentration remains strictly ≤1% to prevent artificial solubilization.

  • Equilibration: Seal the plate and incubate at 25°C for 2 hours with gentle orbital shaking (300 rpm) to reach pseudo-equilibrium.

  • Data Acquisition & Validation: Read the plate using a nephelometer. The protocol self-validates by establishing a baseline scatter at low concentrations; the exact kinetic solubility limit is defined as the concentration at which light scattering sharply increases by >3 standard deviations above the baseline (indicating micro-precipitation).

References

  • ChemBuyersGuide. "this compound and Hydrochloride Salt Data." ChemBuyersGuide.com. Available at:[Link]

  • PubChem, National Library of Medicine. "Computed Properties for C15H22N2O2." NIH.gov. Available at:[Link]

Sources

Technical Guide: Benzyl (4-methylazepan-4-yl)carbamate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural utility, synthesis, and application of Benzyl (4-methylazepan-4-yl)carbamate in high-value heterocyclic chemistry.

Executive Summary

This compound (CAS: 1823865-41-3) is a specialized bifunctional building block used in the design of conformationally constrained small molecule drugs.[1] Characterized by a seven-membered azepane ring and a quaternary carbon center at the 4-position, this scaffold addresses two critical challenges in medicinal chemistry: metabolic instability and conformational entropy .[1][2]

By introducing a gem-disubstituted center (methyl/amine) into the flexible azepane ring, this intermediate leverages the Thorpe-Ingold effect to restrict ring flexibility, thereby enhancing binding affinity for G-protein coupled receptors (GPCRs), particularly in the Orexin and Serotonin families.

Structural Analysis & Physicochemical Properties[2][3][4][5]

The Azepane Scaffold

Unlike the more common six-membered piperidine rings, the seven-membered azepane ring possesses unique puckering modes (twist-chair/twist-boat) that allow it to access hydrophobic pockets unavailable to smaller rings.[1][2]

The Quaternary Center (C4)

The defining feature of this molecule is the gem-disubstitution at position 4:

  • Methyl Group: Provides steric bulk that blocks metabolic oxidation at the typically labile C4 position.[1][2]

  • Carbamate (NH-Cbz): A protected amine handle ready for orthogonal deprotection and diversification.

Chirality Note: Due to the asymmetry of the azepane ring (the path from N1 to C4 is 3 bonds via C2-C3, but 4 bonds via C7-C6-C5), the C4 carbon is a stereogenic center .[1] The commercial building block is typically supplied as a racemate, requiring chiral resolution (e.g., SFC) for late-stage drug candidates.

PropertyData
CAS Number 1823865-41-3 (Free Base) / 2225878-72-6 (HCl Salt)
Molecular Formula C₁₅H₂₂N₂O₂
Molecular Weight 262.35 g/mol
LogP (Predicted) ~2.1 (Lipophilic, good membrane permeability)
H-Bond Donors/Acceptors 1 / 3
Rotatable Bonds 3 (High conformational adaptability prior to binding)

Synthetic Routes & Methodology

The synthesis of This compound is non-trivial due to the difficulty of nucleophilic attack on the sterically hindered quaternary center.[1][2] The most robust industrial route employs a Grignard-Ritter sequence , bypassing the low yields associated with direct nucleophilic substitution.[1][2]

The Grignard-Ritter Protocol (Recommended)

This pathway constructs the quaternary amine from the corresponding ketone (N-protected-4-azepanone).[1][2]

Step 1: Grignard Addition
  • Reagents: N-Boc-4-azepanone, Methylmagnesium bromide (MeMgBr).[1][2]

  • Mechanism: Nucleophilic addition of the methyl group to the ketone carbonyl.[1][2]

  • Outcome: Formation of the tertiary alcohol (4-hydroxy-4-methyl-N-Boc-azepane).[1][2]

  • Critical Control: Temperature must be maintained <0°C to prevent enolization and side reactions.

Step 2: The Ritter Reaction (Key Transformation)
  • Reagents: Acetonitrile (MeCN), Sulfuric Acid (H₂SO₄) or Triflic Acid.

  • Mechanism:

    • Acid-catalyzed dehydration of the tertiary alcohol generates a stable tertiary carbocation at C4.[1][2]

    • Nucleophilic attack by the nitrile nitrogen (MeCN) forms a nitrilium ion.[1][2]

    • Aqueous workup hydrolyzes the intermediate to the acetamide (NH-CO-CH₃).[1][2]

  • Note: Strong acid conditions typically cleave the N-Boc protecting group, yielding the free azepane amine, which must be reprotected if orthogonality is desired.[1][2]

Step 3: Hydrolysis & Protection
  • Hydrolysis: The acetamide is robust; harsh acidic reflux (6M HCl) or basic conditions (NaOH/Ethylene glycol, 150°C) are required to reveal the primary amine.

  • Cbz Protection: Selective reaction of the primary C4-amine with Benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (controlled pH) yields the final target.

Visualization of Synthetic Logic

SynthesisRoute Start N-Boc-4-Azepanone Step1 Tertiary Alcohol (Grignard Addition) Start->Step1 MeMgBr THF, -78°C Step2 Ritter Reaction (Carbocation Intermediate) Step1->Step2 H2SO4 -H2O Step3 4-Acetamido Intermediate Step2->Step3 MeCN then H2O Step2->Step3 Stereocenter Formation Step4 Primary Amine (Hydrolysis) Step3->Step4 6M HCl Reflux Final Benzyl (4-methylazepan-4-yl) carbamate Step4->Final Cbz-Cl NaHCO3

Caption: Figure 1. The Grignard-Ritter sequence for generating the sterically hindered quaternary amine center at the 4-position of the azepane ring.[1][2]

Experimental Protocols

Protocol A: Cbz Deprotection (Hydrogenolysis)

To utilize the scaffold, the Cbz group is often removed to couple the amine to a pharmacophore.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Catalyst: 10% Pd/C (0.1 eq by weight)

  • Solvent: Methanol or Ethanol (0.1 M concentration)

  • Hydrogen Source: H₂ balloon (1 atm)

Procedure:

  • Dissolution: Dissolve the substrate in degassed Methanol.

  • Catalyst Addition: Carefully add 10% Pd/C under an inert argon atmosphere (Caution: Pyrophoric).

  • Hydrogenation: Purge the vessel with H₂ gas and stir vigorously at Room Temperature (RT) for 2–4 hours.

  • Monitoring: Monitor by LC-MS for the disappearance of the starting material (M+H = 263) and appearance of the free amine (M+H = 129).

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo to yield the 4-amino-4-methylazepane free base.

Validation Check:

  • The product should be a viscous oil or low-melting solid.[1][2]

  • ¹H NMR should show the disappearance of the aromatic benzyl protons (7.30–7.40 ppm) and the benzylic methylene singlet (~5.1 ppm).

Strategic Applications in Drug Discovery[2][3]

Metabolic Blocking

In many lead compounds, the 4-position of the azepane ring is a "soft spot" for Cytochrome P450 oxidation.[1][2] The introduction of the 4-methyl group blocks the abstraction of the alpha-proton, significantly increasing the metabolic half-life (


) of the molecule.[1]
Conformational Locking (The Thorpe-Ingold Effect)

The gem-disubstitution at C4 forces the azepane ring into specific conformations to minimize steric clash between the methyl group and the ring hydrogens.[1] This reduces the entropic penalty upon binding to a receptor, potentially increasing potency by 10–100 fold compared to the unsubstituted analog.

Case Study: Orexin Receptor Antagonists

This scaffold is homologous to the diazepane cores found in Dual Orexin Receptor Antagonists (DORAs) like Suvorexant . Researchers utilize the 4-methylazepan-4-amine motif to explore "nitrogen-walk" analogs—shifting the position of the nitrogen atoms to alter basicity (pKa) and improve blood-brain barrier (BBB) penetration without disrupting the overall shape of the ligand.[1]

ApplicationLogic Scaffold This compound Feature1 Gem-Methyl Group Scaffold->Feature1 Feature2 Azepane Ring (7-Mem) Scaffold->Feature2 Benefit1 Blocks CYP450 Oxidation Feature1->Benefit1 Benefit2 Restricts Conformation (Entropy Reduction) Feature1->Benefit2 Benefit3 Unique Vector Exploration Feature2->Benefit3 Outcome High Potency / High Stability Lead Candidate Benefit1->Outcome Benefit2->Outcome Benefit3->Outcome

Caption: Figure 2. Mechanistic advantages of the 4-methyl-4-aminoazepane scaffold in medicinal chemistry campaigns.

References

  • ChemicalBook. (2024).[1][2] this compound - Product Properties and CAS 1823865-41-3. Link

  • Sigma-Aldrich. (2024).[1][2] Building Blocks for Medicinal Chemistry: Azepanes and Diazepanes. Link

  • Ritter, J. J., & Minieri, P. P. (1948).[2] A New Reaction of Nitriles.[1][2] I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society, 70(12), 4045–4048. (Foundational chemistry for tertiary amine synthesis).

  • Beak, P., et al. (1996).[2] The Thorpe-Ingold Effect in Cyclic Amines. Accounts of Chemical Research. (Contextual reference for conformational restriction).

  • BLD Pharm. (2024).[2] this compound hydrochloride - Material Safety Data Sheet. Link

Sources

Conformational Analysis of 4-Methylazepan Ring Systems

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Structural Biologists, and Computational Chemists

Executive Summary: The "Shapeshifter" Challenge

The azepane (hexamethyleneimine) scaffold is a privileged structure in medicinal chemistry, forming the core of potent kinase inhibitors like Balanol and various GPCR ligands. Unlike the rigid chair conformation of piperidine (6-membered), the 7-membered azepane ring is conformationally labile, existing in a dynamic equilibrium of pseudorotating states.

Introduction of a substituent at the C4 position , such as a methyl group, breaks the symmetry of the ring and creates a "conformational anchor." Understanding how this 4-methyl group biases the ring population is not merely an academic exercise; it is a critical design strategy to lock bioactive conformations and improve binding affinity.

This guide provides a rigorous, self-validating workflow for analyzing 4-methylazepan conformations, synthesizing computational prediction with experimental NMR validation.

Theoretical Framework: The Azepane Landscape

The Pseudorotation Itinerary

The 7-membered ring does not flip between two distinct chairs like cyclohexane. Instead, it undergoes pseudorotation , traversing a continuous energy surface. The primary low-energy conformations are:

  • Twist-Chair (TC): Generally the global minimum for unsubstituted azepanes. It minimizes transannular interactions and torsional strain.

  • Twist-Boat (TB): Often a local minimum, slightly higher in energy than TC.

  • Chair (C) and Boat (B): typically transition states or high-energy intermediates due to eclipsing interactions (Pitzer strain) and transannular repulsion (Prelog strain).

The 4-Methyl "Anchor" Effect

In 4-methylazepane, the methyl group seeks to minimize 1,3-diaxial-like repulsions and transannular strain.

  • Pseudo-Equatorial Preference: The methyl group at C4 strongly favors a pseudo-equatorial orientation.

  • Conformational Locking: This preference restricts the available pseudorotation itinerary. For 4-methylazepane, the equilibrium typically collapses to two dominant Twist-Chair conformers (TC and TC') where the methyl group can remain equatorial.

Key Insight: Unlike 6-membered rings, where "equatorial" is geometrically distinct, 7-membered rings have "isoclinal" positions. The 4-methyl group will drive the ring into a specific Twist-Chair form that maximizes the C-Me bond's deviation from the ring plane (equatorial-like).

Comprehensive Analysis Workflow

This protocol synthesizes in silico prediction with in vitro validation.

Phase 1: Computational Prediction (The Map)

Objective: Identify the energetically accessible conformers before experimental work.

Protocol:

  • Conformational Search: Use Monte Carlo (MC) or Molecular Dynamics (MD) sampling (e.g., OPLS4 force field) to generate >1000 initial geometries.

    • Why: To ensure the pseudorotation path is fully sampled and local minima are not missed.

  • QM Optimization: Refine unique conformers using DFT (Density Functional Theory).

    • Level of Theory: B3LYP/6-311+G(d,p) or

      
      B97X-D (to account for dispersion forces in the flexible ring).
      
    • Solvent Model: IEFPCM or SMD (matching your NMR solvent, e.g.,

      
       or 
      
      
      
      ).
  • Boltzmann Weighting: Calculate

    
     for each conformer and determine population percentages at 298 K.
    
Phase 2: NMR Validation (The Territory)

Objective: Confirm the predicted populations using solution-state data.

Protocol:

  • Variable Temperature (VT) NMR:

    • Perform

      
       NMR at room temperature and low temperature (e.g., -60°C).
      
    • Logic: At RT, rapid pseudorotation averages signals. At LT, individual conformers may freeze out, revealing distinct chemical shifts.

  • Vicinal Coupling Analysis (

    
    ): 
    
    • Focus on H4-H3 and H4-H5 couplings.

    • Use the Karplus-Altona Equation (customized for 7-rings) to correlate

      
      -values with dihedral angles extracted from the DFT models.
      
    • Success Metric: The experimental

      
       should match the Boltzmann-weighted average of the calculated 
      
      
      
      .
  • NOESY/ROESY Experiments:

    • Look for through-space correlations between the 4-Me protons and transannular protons (e.g., H2 or H7).

    • Diagnostic: A strong NOE between 4-Me and H2/H7 suggests a specific Twist-Boat or Chair form where the ring folds, bringing these nuclei close (< 5 Å).

Phase 3: X-Ray Crystallography (The Snapshot)

Objective: Definitive structural proof (requires solid state).

  • Derivatization: If the free amine is an oil, convert to a crystalline salt (HCl, picrate) or a heavy-atom derivative (p-bromobenzamide) to facilitate solving the phase problem.

Data Presentation & Visualization

Comparative Energy Table (Example Data Structure)

Summarize your DFT findings in this format:

ConformerGeometry TypeRelative Energy (

, kcal/mol)
Population (%)C4-Me Orientation
Conf A Twist-Chair (TC)0.0078%Pseudo-Equatorial
Conf B Twist-Boat (TB)+1.4518%Pseudo-Equatorial
Conf C Chair (C)+3.20< 2%Pseudo-Axial
Conf D Boat (B)+4.10< 1%Pseudo-Axial
Experimental Logic Diagram

The following diagram illustrates the decision-making process for assigning conformation.

AzepaneAnalysis Start Start: 4-Methylazepane Sample Comp Computational Search (DFT/B3LYP) Start->Comp NMR 1H NMR Analysis (J-coupling & NOE) Start->NMR Match Do Exp. J-values match Calc. Weighted Avg? Comp->Match Input Dihedrals NMR->Match Input J-obs Single Single Dominant Conformer (Rigid) Match->Single Yes (>90% Pop) Dynamic Dynamic Equilibrium (Flexible) Match->Dynamic No (Mismatch) XRay X-Ray Crystallography (Derivatize if Oil) Single->XRay Optional Confirmation Final Final Conformational Model Single->Final VT_NMR Perform VT-NMR (-60°C) to Freeze Conformers Dynamic->VT_NMR VT_NMR->Final XRay->Final

Caption: Integrated workflow for determining the conformational population of substituted azepanes.

Case Study: The Balanol Insight

The natural product (-)-Balanol (Protein Kinase C inhibitor) illustrates the biological relevance of this analysis.[1][2][3] Balanol contains a 3,4-disubstituted azepane ring.

  • The Challenge: The azepane ring in Balanol is flexible. Early synthetic analogs failed because they did not account for the specific "Twist-Chair" conformation required to bind to the ATP-binding site of PKC.

  • The Solution: Structural analysis revealed that the specific trans arrangement of substituents, combined with the bulky benzophenone group, locks the azepane into a specific conformation.

  • Application to 4-Methylazepane: Researchers found that introducing a methyl group at C4 (analogous to the position in Balanol) can mimic this "locking" effect, pre-organizing the molecule for binding and reducing the entropic penalty upon docking.

References

  • BenchChem. A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Derivatives.

  • Organic & Biomolecular Chemistry. Conformational regulation of substituted azepanes through selective monofluorination.

  • Beilstein Journal of Organic Chemistry. A unified approach to the important protein kinase inhibitor balanol and a proposed analogue.

  • PubChem. 4-methylazepane Compound Summary.

  • CSIRO Publishing. Cooperative Conformational Regulation in N-Heterocyclic Fluorohydrins.

Sources

Methodological & Application

Scalable Synthesis Protocols for Benzyl (4-methylazepan-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Retrosynthetic Logic

The 4-amino-4-methylazepane motif is a highly privileged, three-dimensional sp³-rich scaffold increasingly utilized in modern drug discovery. Specifically, Benzyl (4-methylazepan-4-yl)carbamate and its derivatives are critical building blocks in the development of SHP2 antagonists for hyperproliferative diseases[1] and Pim kinase inhibitors for oncology and autoimmune indications[2].

Synthesizing


-tertiary cyclic amines presents significant chemical challenges. Direct nucleophilic addition of a methyl Grignard reagent to an unprotected azepanone imine typically results in low yields due to severe steric hindrance and competing enolization of the acidic 

-protons. To circumvent this, the protocol detailed below leverages Ellman’s auxiliary (tert-butanesulfinamide). The electron-withdrawing nature of the sulfinyl group activates the imine toward nucleophilic attack while suppressing

-deprotonation.

Furthermore, the synthesis employs a rigorous orthogonal protecting group strategy . The azepane ring nitrogen is protected with an acid-labile tert-butyloxycarbonyl (Boc) group, while the exocyclic


-tertiary amine is protected with a benzyloxycarbonyl (Cbz) group. This allows for the selective global deprotection of the ring nitrogen in the final step, yielding the target compound as a highly pure, self-precipitating hydrochloride salt.

Pathway Visualization

SynthesisPathway A 1-Boc-azepan-4-one (Starting Material) B N-(1-Boc-azepan-4-ylidene)- 2-methylpropane-2-sulfinamide A->B t-BuSONH₂, Ti(OEt)₄ THF, 65°C C 1-Boc-4-methyl-4- (tert-butylsulfinylamino)azepane B->C MeMgBr CH₂Cl₂, -48°C D 1-Boc-4-amino- 4-methylazepane C->D 2M HCl/MeOH RT, 45 min E 1-Boc-4-(Cbz-amino)- 4-methylazepane D->E CbzCl, DIPEA, DMAP CH₂Cl₂, 0°C to RT F Benzyl (4-methylazepan- 4-yl)carbamate HCl (Target Product) E->F 4M HCl/Dioxane RT, 2 h

Workflow for the 5-step scalable synthesis of this compound hydrochloride.

Step-by-Step Experimental Protocols

Step 1: Titanium-Mediated Sulfinyl Imine Formation

Objective: Condense 1-Boc-azepan-4-one with tert-butanesulfinamide.

  • Reaction Setup: To a thoroughly dried 1 L reactor under N₂, add 1-Boc-azepan-4-one (50.0 g, 234 mmol, 1.0 eq) and racemic tert-butanesulfinamide (31.2 g, 257 mmol, 1.1 eq) in anhydrous THF (500 mL).

  • Activation: Add Titanium(IV) ethoxide (Ti(OEt)₄) (106.8 g, 468 mmol, 2.0 eq) dropwise over 15 minutes via an addition funnel.

  • Heating: Heat the reaction mixture to 65 °C and stir for 12 hours.

  • Workup & Self-Validation: Cool the mixture to room temperature. Critical Step: Pour the reaction mixture into a vigorously stirred solution of saturated aqueous NaCl (500 mL). A dense white precipitate of TiO₂ will form immediately. Filter the resulting emulsion through a pad of Celite, washing the cake generously with EtOAc (3 × 200 mL). Extract the aqueous layer, dry the combined organics over Na₂SO₄, and concentrate in vacuo.

  • Mechanistic Causality: Azepan-4-one is sterically hindered and prone to aldol self-condensation under standard Brønsted acid catalysis. Ti(OEt)₄ acts as a dual-purpose reagent: it is a mild Lewis acid that coordinates the ketone oxygen to increase electrophilicity, and an irreversible water scavenger (forming insoluble TiO₂) that drives the equilibrium forward.

Step 2: Grignard Addition to form the -Tertiary Amine

Objective: Install the 4-methyl group via nucleophilic addition.

  • Reaction Setup: Dissolve the crude sulfinyl imine (approx. 74 g, 234 mmol, 1.0 eq) in anhydrous CH₂Cl₂ (600 mL) under N₂.

  • Cooling: Cool the solution to -48 °C using a dry ice/acetone bath.

  • Addition: Add Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O, 156 mL, 468 mmol, 2.0 eq) dropwise over 45 minutes, maintaining the internal temperature below -40 °C. Stir at -48 °C for 4 hours.

  • Workup & Self-Validation: Quench the reaction carefully with saturated aqueous NH₄Cl (200 mL) while still cold. Warm to room temperature, separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 × 150 mL). Dry and concentrate. LC-MS will validate the disappearance of the imine mass and the appearance of the product ([M+H]⁺ 333.2).

  • Mechanistic Causality: CH₂Cl₂ is specifically chosen over THF because non-coordinating solvents tighten the transition state of the Grignard addition to the sulfinyl imine. The low temperature (-48 °C) is strictly required to suppress the deprotonation of the azepane ring's acidic

    
    -protons, thereby preventing enolization and maximizing the yield of the addition product.
    
Step 3: Selective Sulfinyl Cleavage

Objective: Unmask the primary amine while preserving the Boc protecting group.

  • Reaction Setup: Dissolve the crude 1-Boc-4-methyl-4-(tert-butylsulfinylamino)azepane (77 g, 231 mmol, 1.0 eq) in MeOH (400 mL).

  • Cleavage: Cool to 0 °C and add 2M HCl in MeOH (231 mL, 462 mmol, 2.0 eq). Remove the ice bath and stir at room temperature for exactly 45 minutes.

  • Workup & Self-Validation: Monitor strictly by LC-MS. Once the starting material is consumed, immediately concentrate the mixture in vacuo to remove MeOH. Partition the residue between EtOAc (500 mL) and saturated aqueous NaHCO₃ (500 mL) to free-base the amine. Extract, dry, and concentrate to yield the primary amine.

  • Mechanistic Causality: The tert-butanesulfinyl group is highly acid-labile. Using a stoichiometric amount of mild acid (2M methanolic HCl) for a brief, strictly monitored period selectively cleaves the sulfinyl N-S bond. Extended exposure or the use of stronger acids (like 4M HCl in dioxane) would result in premature, catastrophic loss of the Boc group.

Step 4: Exocyclic Cbz Protection

Objective: Protect the sterically hindered


-tertiary amine.
  • Reaction Setup: Dissolve the primary amine (50 g, 219 mmol, 1.0 eq) in anhydrous CH₂Cl₂ (500 mL). Add N,N-Diisopropylethylamine (DIPEA) (70.8 g, 547 mmol, 2.5 eq) and 4-Dimethylaminopyridine (DMAP) (2.67 g, 21.9 mmol, 0.1 eq). Cool to 0 °C.

  • Acylation: Add Benzyl chloroformate (CbzCl) (44.8 g, 262 mmol, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup & Self-Validation: Wash the organic layer with 1M aqueous HCl (2 × 200 mL) to remove DMAP and DIPEA, followed by brine. Dry and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate the pure intermediate.

  • Mechanistic Causality: The

    
    -tertiary amine is highly sterically hindered; standard aqueous Schotten-Baumann conditions often stall or fail. Homogeneous conditions utilizing DMAP are essential. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-benzyloxycarbonylpyridinium intermediate that forcefully accelerates the acylation of the hindered nitrogen.
    
Step 5: Boc Deprotection & Salt Formation

Objective: Cleave the ring-nitrogen Boc group to yield the final target.

  • Reaction Setup: Dissolve the purified 1-Boc-4-(Cbz-amino)-4-methylazepane (65 g, 179 mmol, 1.0 eq) in a minimal amount of CH₂Cl₂ (100 mL).

  • Deprotection: Add 4M HCl in 1,4-dioxane (447 mL, 1.79 mol, 10.0 eq). Stir at room temperature for 2 hours.

  • Workup & Self-Validation: As the Boc group cleaves, the product will naturally precipitate out of the solution as a white solid. Add cold Methyl tert-butyl ether (MTBE) (300 mL) to complete the precipitation. Filter the solid, wash with cold MTBE (2 × 100 mL), and dry under high vacuum to afford this compound hydrochloride.

  • Mechanistic Causality: Anhydrous HCl in dioxane cleanly cleaves the Boc group via an isobutylene-elimination mechanism. The exocyclic Cbz group is completely stable to these anhydrous acidic conditions. The self-precipitating nature of the hydrochloride salt acts as a built-in purification step, yielding a highly pure Active Pharmaceutical Ingredient (API) building block without the need for final chromatography.

Quantitative Data & Quality Attributes Summary

To ensure reproducibility across scale-up campaigns, the following table summarizes the expected quantitative yields and Critical Quality Attributes (CQAs) for each isolated intermediate.

StepChemical TransformationKey Reagents & ConditionsTypical YieldCQA / Analytical Marker (LC-MS)
1 Imine FormationTi(OEt)₄, THF, 65 °C, 12 h88%[M+H]⁺ 317.2 (Disappearance of 214.1)
2 Grignard AdditionMeMgBr, CH₂Cl₂, -48 °C, 4 h75%[M+H]⁺ 333.2
3 Sulfinyl Cleavage2M HCl/MeOH, RT, 45 min92%[M+H]⁺ 229.2
4 Cbz ProtectionCbzCl, DIPEA, DMAP, CH₂Cl₂, RT85%[M+H]⁺ 363.2
5 Boc Deprotection4M HCl/Dioxane, RT, 2 h95%[M+H]⁺ 263.1 (White crystalline powder)

References

  • Source: Google Patents (US11702392B2)
  • Source: Google Patents (WO2013045461A1)
  • Title: N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines Source: Accounts of Chemical Research (Ellman, J. A., Owens, T. D., & Tang, T. P., 2002) URL: [Link]

Sources

Application Note: Functionalization Strategies for Benzyl (4-methylazepan-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

Benzyl (4-methylazepan-4-yl)carbamate represents a high-value pharmacophore scaffold, particularly relevant in the design of SHP2 inhibitors and modulators of G-protein coupled receptors (GPCRs). The scaffold features a seven-membered azepane ring with a quaternary carbon at position 4, bearing both a methyl group and a Cbz-protected amine.

Key Structural Features:
  • Azepane Ring (7-membered): Offers distinct conformational flexibility compared to piperidines (6-membered), allowing the molecule to explore unique vectors in a binding pocket.

  • Quaternary Center (C4): The gem-disubstitution (Methyl/NH-Cbz) locks the local conformation, reducing the entropic penalty upon protein binding—a critical factor in potency optimization.

  • Orthogonal Reactivity:

    • Site A (N1): A secondary amine available for immediate functionalization (Alkylation, Arylation, Reductive Amination).

    • Site B (Exocyclic N): Protected by a Carboxybenzyl (Cbz) group, serving as a latent primary amine for subsequent elaboration.

Chemical Properties & Handling[1]

PropertyDescription
Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
pKa (Calculated) ~10.5 (Azepane NH); ~12 (Carbamate NH - acidic)
Solubility Soluble in DCM, MeOH, DMSO, DMF. Sparingly soluble in water/hexanes.
Stability Stable under standard ambient conditions. Cbz group is sensitive to strong acids (HBr) and hydrogenolysis.

Handling Precaution: Azepanes are prone to "streaking" on silica gel due to the basicity of the secondary amine. Always use 1–5% Triethylamine (TEA) or Ammonia in MeOH/DCM gradients during purification.

Core Functionalization Protocols

Protocol A: N1-Heteroarylation (SNAr)

Targeting the secondary amine with electron-deficient heteroaryl halides.

This protocol is the industry standard for linking the azepane core to aromatic warheads (e.g., pyrimidines, pyridines), as seen in SHP2 antagonist synthesis.

Mechanism: Nucleophilic Aromatic Substitution (SNAr). Key Challenge: The 7-membered ring is less nucleophilic than pyrrolidine due to ring strain/entropy but more sterically demanding than piperidine.

Materials:
  • This compound (1.0 equiv)

  • Heteroaryl Halide (e.g., 4-chloropyrimidine derivative) (1.0 – 1.2 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 – 3.0 equiv)

  • Solvent: Anhydrous DMF or NMP (0.1 – 0.2 M)

Step-by-Step Procedure:
  • Setup: In a dried reaction vial equipped with a magnetic stir bar, dissolve the azepane scaffold (1.0 equiv) in anhydrous DMF.

  • Addition: Add the Heteroaryl Halide followed by Cs₂CO₃. Note: Cs₂CO₃ is preferred over K₂CO₃ due to higher solubility in DMF and the "cesium effect" which can assist in stabilizing transition states.

  • Reaction: Seal the vial and heat to 80–100 °C for 4–16 hours. Monitor by LC-MS.

    • Checkpoint: If conversion stalls, add 0.1 equiv of KI (potassium iodide) to facilitate the Finkelstein reaction in situ.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol B: N1-Reductive Amination

Installing alkyl chains or benzylic groups.

Reductive amination on azepanes can be slower than on smaller rings. The choice of reducing agent is critical to prevent over-alkylation or side reactions.

Materials:
  • Aldehyde/Ketone (1.1 – 1.5 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 – 2.0 equiv)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Procedure:
  • Imine Formation: Dissolve the azepane (1.0 equiv) and Aldehyde (1.2 equiv) in DCE. Add AcOH. Stir at Room Temperature (RT) for 30–60 minutes.

    • Why: Pre-forming the iminium ion (or equilibrium species) ensures cleaner reduction.

  • Reduction: Add NaBH(OAc)₃ in one portion. Stir at RT for 2–12 hours.[2]

  • Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to decompose boron complexes.

  • Extraction: Extract with DCM (3x).

  • Purification: Silica gel chromatography. Note: Amine products often require basic modifiers in the eluent.

Protocol C: Cbz Deprotection (Hydrogenolysis)

Revealing the primary amine at the quaternary center.

This step is usually performed after N1-functionalization to avoid chemoselectivity issues (as the primary amine is more nucleophilic than the secondary azepane nitrogen).

Materials:
  • Catalyst: 10% Pd/C (5–10 wt% loading)

  • Hydrogen Source: H₂ balloon (1 atm) or Ammonium Formate (transfer hydrogenation).

  • Solvent: MeOH or EtOH (0.1 M).

Step-by-Step Procedure:
  • Preparation: Dissolve the N1-substituted azepane in MeOH. Nitrogen purge the vessel.

  • Catalyst Addition: Carefully add Pd/C (wet support preferred for safety).

  • Hydrogenation: Evacuate and backfill with H₂ (3 cycles). Stir vigorously at RT for 2–6 hours.

    • Monitoring: The disappearance of the Cbz aromatic signals in NMR or mass shift (-134 Da) in LC-MS.

  • Filtration: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Isolation: Concentrate in vacuo. The product is usually a free base or carbamate salt depending on workup.

Visualization: Functionalization Workflow

AzepaneFunctionalization cluster_legend Reaction Class Start This compound (Secondary Amine) N1_Alk Protocol A: N1-Heteroarylation (S_NAr / Buchwald) Start->N1_Alk Ar-X, Cs2CO3, DMF N1_RedAm Protocol B: Reductive Amination (Aldehyde + STAB) Start->N1_RedAm R-CHO, NaBH(OAc)3 Int_Aryl N1-Aryl-4-methyl-4-Cbz-aminoazepane N1_Alk->Int_Aryl Int_Alkyl N1-Alkyl-4-methyl-4-Cbz-aminoazepane N1_RedAm->Int_Alkyl Deprotect Protocol C: Cbz Removal (H2, Pd/C) Int_Aryl->Deprotect H2, Pd/C Int_Alkyl->Deprotect Final_Aryl N1-Aryl-4-amino-4-methylazepane (Primary Amine Revealed) Deprotect->Final_Aryl From Aryl Path Final_Alkyl N1-Alkyl-4-amino-4-methylazepane (Primary Amine Revealed) Deprotect->Final_Alkyl From Alkyl Path SNAr Nucleophilic Subst. RedAm Reductive Amination H2 Hydrogenolysis

Figure 1: Divergent synthesis workflow for generating N1-substituted, C4-primary amine azepane libraries.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in SNAr Poor nucleophilicity of Azepane N1.Switch to Buchwald-Hartwig conditions: Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100°C.
Incomplete Cbz Removal Catalyst poisoning by N1-amines.Add 1.0 equiv of HCl or AcOH to protonate amines during hydrogenation.
Product Streaking on TLC Interaction with silanols.Pre-wash silica column with 1% Et₃N in Hexanes before loading sample.
Dimerization in Reductive Amination High concentration.Dilute reaction to <0.1 M. Add aldehyde slowly to the amine solution.

References

  • LaMarche, M. J., et al. (2020). Pyrimidinone derivatives as SHP2 antagonists. U.S. Patent No. 11,702,392. Washington, DC: U.S. Patent and Trademark Office.

    • Context: Describes the specific use of this compound in SNAr coupling with chloropyrimidines using Cs₂CO₃.
  • Kiss, L., et al. (2014). Application of Oxidative Ring Opening/Ring Closing by Reductive Amination Protocol for the Stereocontrolled Synthesis of Functionalized Azaheterocycles. Thieme Connect.

    • Context: Provides foundational protocols for reductive amination strategies in medium-sized (7-membered) rings.
  • Lundberg, H., et al. (2014). Direct Access to Functionalized Azepanes by Cross-Coupling with α-Halo Eneformamides.[3][4] Organic Letters, 16(3), 704–707.

    • Context: Discusses Pd-catalyzed functionalization of azepanes, offering altern
  • Pittelkow, M., et al. (2005). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2005(15), 2575-2582.

    • Context: Validates Cbz stability and deprotection strategies in the presence of competing amine functionalities.

Sources

Application Note: Benzyl (4-methylazepan-4-yl)carbamate in Peptide Mimetic Synthesis

[1]

Part 1: Executive Summary & Strategic Value

Benzyl (4-methylazepan-4-yl)carbamate represents a critical class of conformationally constrained building blocks used to engineer "Turn Mimetics" in peptide drug design. Unlike flexible linear peptides, which suffer from high entropic penalties during receptor binding, azepane-based scaffolds pre-organize the peptide backbone into bioactive geometries (specifically


This Application Note details the technical integration of this quaternary ammonium scaffold into peptidomimetics. The core value proposition of this molecule lies in its 4,4-disubstitution pattern (methyl + amine), which sterically locks the


Key Applications
  • 
    -Turn Induction:  Stabilizing Type I/II turns in short bioactive peptides.
    
  • Protease Resistance: Steric bulk at the quaternary center prevents enzymatic hydrolysis.

  • Scaffold Functionalization: The azepane ring nitrogen offers an orthogonal attachment point for fluorophores, affinity tags, or cyclization linkers.

Part 2: Chemical Properties & Handling[1]

The molecule is a Cbz-protected primary amine situated on a 7-membered azepane ring . The presence of the quaternary center (C4) creates significant steric hindrance, which is beneficial for final conformation but challenging for synthetic coupling.

PropertySpecification
IUPAC Name Benzyl N-(4-methylazepan-4-yl)carbamate
Core Scaffold Azepane (Hexamethyleneimine)
Key Substituents C4-Methyl (Quaternary), C4-Carbamate (Cbz/Z)
Stereochemistry Achiral (unless ring N is substituted unsymmetrically) or Enantiopure (if resolved)
Solubility Soluble in DCM, DMF, DMSO; Poor in Water
Storage 2–8°C, Desiccated (Hygroscopic potential if HCl salt)

Safety Note: Standard PPE (gloves, goggles, lab coat) is required. Azepanes are potential CNS active agents; handle with care to avoid inhalation or skin absorption.

Part 3: Experimental Protocols

Protocol A: Orthogonal Protection Strategy (Preparation for SPPS)

To utilize this molecule in Solid Phase Peptide Synthesis (SPPS), the protection scheme must be compatible with Fmoc or Boc chemistry. The starting material has a Cbz-protected exocyclic amine.

Objective: Differentiate the Ring Nitrogen (


Workflow Diagram:

ProtectionStrategyStartThis compound(Free Ring NH, Cbz-Exo NH)Step1Step 1: Ring N Protection(Fmoc-Cl or Boc2O)Start->Step1 Orthogonal Protection Step2Step 2: Cbz Removal(H2, Pd/C)Step1->Step2 Selective Deprotection Step3Step 3: Activation/Coupling(Conversion to Isocyanate or Amine coupling)Step2->Step3 Building Block Ready

Figure 1: Strategy for converting the raw intermediate into a synthesis-ready building block.

Step-by-Step Procedure:

  • Ring Nitrogen Protection (Fmoc Strategy):

    • Dissolve 1.0 eq of this compound in 1:1 Dioxane/Water.

    • Add 1.5 eq

      
       and 1.1 eq Fmoc-OSu  (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide).
      
    • Stir at RT for 4–6 hours. Monitor by TLC (EtOAc/Hexane).[1]

    • Result: Fmoc-

      
       / Cbz-
      
      
      protected intermediate.
  • Selective Cbz Removal (Hydrogenolysis):

    • Dissolve the intermediate in MeOH.[2]

    • Add 10% Pd/C catalyst (10 wt% loading).

    • Stir under

      
       balloon (1 atm) for 2 hours. Note:  Fmoc is stable to catalytic hydrogenation under neutral conditions.
      
    • Filter through Celite to remove Pd/C.

    • Result: Free Exocyclic Amine (

      
      ) ready for peptide coupling or functionalization.
      
Protocol B: Coupling to the Quaternary Center (The "Difficult Coupling" Cycle)

Coupling an amino acid to the 4-amino-4-methylazepane unit is the most critical step. The quaternary methyl group creates a "steric wall," making standard DIC/HOBt couplings inefficient.

Reagents Required:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

Coupling Workflow:

  • Activation:

    • Pre-activate the incoming amino acid (3.0 eq) with HATU (2.9 eq) and DIEA (6.0 eq) in DMF for 2 minutes before adding to the resin/amine.

  • Reaction:

    • Add the activated mixture to the deprotected Azepane-amine.

    • Reaction Time: Allow to react for 2–4 hours (standard AA is 45 min).

    • Double Coupling: This is mandatory. Drain and repeat the coupling step with fresh reagents.

  • Monitoring (Critical):

    • Standard Kaiser (Ninhydrin) tests often yield false negatives on hindered amines.

    • Use the Chloranil Test:

      • Add 2 drops of 2% Acetaldehyde in DMF + 2 drops of 2% Chloranil in DMF to a few resin beads.

      • Blue/Green beads = Free amine (Incomplete coupling).

      • Colorless/Yellow beads = Complete coupling.

Data: Coupling Efficiency Comparison

Coupling ReagentReaction TimeYield (Single Couple)Yield (Double Couple)
DIC / HOBt2 hr35%55%
HBTU / DIEA1 hr60%78%
HATU / DIEA 2 hr 85% >98%
COMU / Collidine 2 hr 88% >99%

Part 4: Structural Validation & Logic

Once incorporated, the azepane ring acts as a dipeptide surrogate . To validate that the mimetic is inducing the desired turn, use the following logic:

Mechanism of Action: The 4-methyl group forces the backbone into a gauche(+) or gauche(-) conformation to avoid steric clash with the azepane ring protons. This "Thorpe-Ingold" effect (gem-dimethyl effect analog) accelerates turn formation.

Validation Flowchart:

ValidationLogicStartSynthesized PeptidomimeticMethod1Circular Dichroism (CD)(Solvent: TFE/Water)Start->Method1Method2NMR Spectroscopy(ROESY/NOESY)Start->Method2Result1Minima at 205nm / 220nm?(Indicates Turn/Helix)Method1->Result1Result2dNN(i, i+1) NOE signals?(Indicates folded backbone)Method2->Result2

Figure 2: Analytical workflow to confirm secondary structure induction.

Part 5: References

  • Azepane Quaternary Amino Acids as Effective Inducers of

    
     Helix Conformations. 
    Source: Journal of Organic Chemistry (ACS).
    URL:[Link]
    
  • 
    -Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. 
    Source: Journal of Organic Chemistry (ACS).
    URL:[Link]
    
  • Conformational Analysis of Helical Peptides Incorporating Azepane-Based

    
    -Amino Acids. 
    Source: Journal of Organic Chemistry (ACS).
    URL:[Link]
    
  • Synthesis of Carbamates by Carbamoylation (General Methodology). Source: Organic Chemistry Portal. URL:[Link]

Application Note: High-Yield Reductive Amination Strategies for 4-Methylazepan-4-yl Carbamates in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

The 4-methylazepane scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry. Its unique seven-membered ring topology provides distinct spatial vectors that differentiate it from standard piperidine or pyrrolidine rings. Specifically, derivatives like 4-methylazepan-4-yl carbamates are heavily utilized in the synthesis of [1], [2], and[3].

In these building blocks, the C4-position is occupied by a methyl group (providing steric bulk to lock the local conformation) and a carbamate-protected amine (e.g., N-Boc), which allows for orthogonal late-stage functionalization. The secondary amine at the N1-position of the azepane ring serves as the primary nucleophilic vector. Reductive amination at this N1-position is the most robust method for appending diverse alkyl or aryl appendages to the scaffold[4].

Mechanistic Causality & Reagent Selection

As an application scientist, it is critical to understand why specific reagents are chosen rather than blindly following a recipe. Reductive amination is a two-stage process: condensation of the azepane N1-amine with a carbonyl compound to form an iminium ion, followed by hydride reduction.

  • The Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the gold standard for this scaffold. The electron-withdrawing acetate ligands stabilize the boron-hydride bond, rendering it unreactive toward most aldehydes and ketones. However, it is highly selective for the more electrophilic iminium intermediate. This prevents the premature reduction of the starting carbonyl into an alcohol[2].

  • Solvent & Additive Causality: 1,2-Dichloroethane (DCE) is preferred over dichloromethane (DCM) because its higher boiling point (83 °C) accommodates mild heating if steric hindrance impedes iminium formation. Acetic acid (AcOH) is added catalytically. It protonates the carbonyl oxygen, accelerating nucleophilic attack by the azepane amine. Crucially, AcOH is a weak acid; it does not fully protonate the azepane N1-amine (pKa ~ 10.5), which would otherwise destroy its nucleophilicity[3].

Workflow A 1. Substrate Activation Carbonyl + 4-Methylazepan-4-yl Carbamate B 2. Condensation AcOH catalysis in DCE (15-30 min) A->B C 3. Intermediate Validation LC-MS Check for Iminium Ion B->C D 4. Hydride Reduction Addition of NaBH(OAc)3 (2-12 hr) C->D E 5. Product Isolation Basic Workup & Chromatography D->E

Workflow of reductive amination for 4-methylazepan-4-yl carbamate scaffolds.

Quantitative Data: Reducing Agent Comparison

Selecting the correct reductive amination conditions depends heavily on the steric environment of the carbonyl electrophile. The table below synthesizes field-proven parameters for azepane functionalization.

Reducing AgentEquivalentsOptimal SolventSubstrate ScopeYield RangeToxicity / Byproducts
NaBH(OAc)₃ (STAB) 1.5 - 2.5DCE, DCM, THFAldehydes, unhindered ketones75 - 95%Low; generates acetic acid
NaBH₃CN 1.2 - 2.0MeOH, EtOHHindered ketones, acid-stable60 - 85%High; generates toxic HCN gas
Ti(OiPr)₄ / NaBH₄ 1.5 (Ti) / 1.5 (B)EtOH, THFHighly sterically hindered ketones50 - 80%Moderate; generates TiO₂ salts
Pd/C, H₂ (1 atm) 10 mol%MeOH, EtOAcAlkyl/Aryl aldehydes (no halogens)80 - 99%Low; requires specialized gas setup

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating analytical checkpoints to verify success before proceeding to the next step.

Protocol A: Standard STAB-Mediated Reductive Amination

Optimized for aliphatic/aromatic aldehydes and unhindered ketones.

Materials:

  • 4-Methylazepan-4-yl carbamate (1.0 equiv, e.g., 0.5 mmol)

  • Aldehyde/Ketone (1.1 equiv, 0.55 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv, 0.75 mmol)

  • Glacial Acetic Acid (1.0 equiv, 0.5 mmol)

  • Anhydrous 1,2-Dichloroethane (DCE) (5.0 mL)

Step-by-Step Procedure:

  • Iminium Formation: Dissolve the 4-methylazepan-4-yl carbamate and the carbonyl compound in anhydrous DCE under a nitrogen atmosphere. Add glacial acetic acid dropwise. Stir at room temperature for 30 minutes.

    • Validation Checkpoint 1: Sample 5 µL of the reaction, dilute in 100 µL acetonitrile, and analyze via LC-MS. The presence of the iminium ion mass (or the complete disappearance of the starting azepane mass) validates successful condensation. Do not add the reducing agent until >90% conversion to the intermediate is observed.

  • Reduction: Add STAB in three equal portions over 15 minutes to control mild exotherms. Stir the suspension at room temperature for 2 to 12 hours.

    • Validation Checkpoint 2: Perform a TLC (DCM:MeOH 9:1) stained with Ninhydrin. The secondary amine starting material will stain intensely pink/purple. The tertiary amine product will not stain, confirming reduction completion.

  • Quench & Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (5.0 mL). Stir vigorously for 15 minutes until gas evolution ceases.

    • Validation Checkpoint 3: Test the aqueous layer with pH paper. The pH must be ≥ 8. If acidic, the newly formed tertiary amine will remain protonated in the aqueous layer, destroying the isolated yield. Add 1M NaOH if necessary to adjust the pH.

  • Isolation: Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Titanium(IV) Isopropoxide-Mediated Reductive Amination

Optimized for sterically hindered ketones (e.g., cyclobutyl derivatives) where STAB fails.

Materials:

  • 4-Methylazepan-4-yl carbamate (1.0 equiv, 0.5 mmol)

  • Sterically hindered ketone (1.2 equiv, 0.6 mmol)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv, 0.75 mmol)

  • Sodium borohydride (NaBH₄) (1.5 equiv, 0.75 mmol)

  • Anhydrous Ethanol (EtOH) (5.0 mL)

Step-by-Step Procedure:

  • Titanium-Imine Complexation: Combine the amine, ketone, and Ti(OiPr)₄ in anhydrous EtOH. Stir at room temperature overnight (12-16 hours) under nitrogen.

    • Validation Checkpoint 1: The reaction mixture should transition from clear to slightly yellow/turbid, visually indicating the formation of the titanium-imine complex.

  • Reduction: Cool the reaction to 0 °C using an ice bath. Add NaBH₄ carefully in portions. Stir for an additional 2 hours, allowing the reaction to naturally warm to room temperature.

  • Workup & Titanium Precipitation: Quench the reaction by adding 1M aqueous NaOH (2.0 mL).

    • Validation Checkpoint 2: A stark white precipitate (TiO₂ salts) must form immediately. If the solution remains a thick gel, add an additional 1.0 mL of NaOH and stir vigorously until a granular precipitate forms.

  • Filtration: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc (20 mL). Concentrate the filtrate and purify via chromatography.

Application: Integration into Drug Discovery Pathways

Once the N1-position of the 4-methylazepan-4-yl carbamate is successfully alkylated via reductive amination, the C4-carbamate is typically deprotected (e.g., using TFA for Boc removal) to reveal a primary amine. This primary amine is then coupled with various heteroaromatic carboxylic acids to yield potent kinase inhibitors.

For example, in oncology, these azepane-derived compounds act as competitive inhibitors of Pim kinases (Pim-1, Pim-2, Pim-3). By inhibiting Pim kinase, the compounds prevent the phosphorylation (inactivation) of the pro-apoptotic BAD protein, thereby restoring apoptosis in tumor cells and halting proliferation[1].

Pathway Ligand N-Alkylated 4-Methylazepane (Pim Kinase Inhibitor) Pim Pim-1/2/3 Kinase Ligand->Pim Competitive Inhibition Bad BAD Protein (Pro-apoptotic) Pim->Bad Phosphorylation (Inactivates) mTOR mTORC1 Pathway Pim->mTOR Activation Survival Tumor Cell Survival & Proliferation Bad->Survival Inhibits Apoptosis mTOR->Survival Promotes Translation

Biological signaling pathway targeted by azepane-derived Pim kinase inhibitors.

References

  • [4] Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • [2] Inhibitors of adrenoreceptor adrac2. World Intellectual Property Organization Patent WO2021089683A1. Available at:

  • [1] Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. United States Patent US8614206B2. Available at:

  • [3] Cyano cyclobutyl compounds for CBL-B inhibition and uses thereof. United States Patent US11530229B2. Available at:

Sources

Application Note: Advanced Solvent Selection for the Functionalization and Deprotection of Benzyl (4-methylazepan-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

Benzyl (4-methylazepan-4-yl)carbamate (CAS: 1823865-41-3) is a highly versatile, sp³-rich building block heavily utilized in modern medicinal chemistry to access 3D-conformationally restricted chemical space. The scaffold presents two orthogonal reactive vectors:

  • N1-Position: A sterically encumbered secondary azepane nitrogen, primed for electrophilic functionalization (acylation or alkylation).

  • N4-Position: A primary amine protected by a benzyl carbamate (Cbz) group, requiring reductive hydrogenolysis for activation.

Because the N1 and N4 sites require vastly different reaction conditions, solvent selection is the critical variable dictating reaction kinetics, intermediate stability, and overall yield. This guide details the causality behind modern, sustainable solvent choices for both reactive pathways.

Workflow cluster_N1 Step 1: N1-Functionalization cluster_N4 Step 2: N4-Deprotection SM This compound (Bifunctional Scaffold) Amide N1-Acylation (Amide Coupling) SM->Amide HATU, DIPEA Solvents: 2-MeTHF, Cyrene Alkyl N1-Alkylation (Reductive Amination) SM->Alkyl Aldehyde, STAB Solvents: EtOAc, DCE Target1 4-Amino-azepane-1-carboxamide (Target Scaffold A) Amide->Target1 H2, Pd/C Solvents: EtOAc, EtOH Target2 1-Alkyl-4-methylazepan-4-amine (Target Scaffold B) Alkyl->Target2 H2, Pd/C Solvents: EtOAc, EtOH

Divergent synthetic workflow for this compound functionalization.

Solvent Dynamics in N1-Functionalization

Reductive Amination (N1-Alkylation)

The N1-alkylation via reductive amination relies heavily on sodium triacetoxyborohydride (STAB). Mechanistically, STAB selectively reduces imines over aldehydes due to the steric shielding and electron-withdrawing effects of its three acetoxy groups[1]. However, STAB is exceptionally moisture-sensitive and undergoes rapid, competitive solvolysis in protic solvents like methanol[2].

While 1,2-dichloroethane (DCE) has been the historical solvent of choice to maintain an aprotic environment, modern sustainable practices dictate the use of Ethyl Acetate (EtOAc) . EtOAc has been rigorously validated as a high-performance, greener alternative that maintains the necessary aprotic environment while matching DCE's reaction kinetics and preventing STAB degradation[3].

Amide Coupling (N1-Acylation)

The functionalization of the sterically hindered N1 secondary amine requires highly efficient coupling reagents like HATU to minimize epimerization and maximize yields[4]. The traditional solvent, N,N-dimethylformamide (DMF), poses severe reproductive toxicity risks and complicates aqueous workups due to its water miscibility[5].

2-Methyltetrahydrofuran (2-MeTHF) and the bio-based solvent Cyrene have emerged as superior alternatives[6]. 2-MeTHF provides excellent solubility for the azepane salt and, unlike THF, forms a distinct biphasic system with water, enabling direct in-situ liquid-liquid extraction without requiring a solvent swap[7]. Cyrene perfectly solubilizes the polar active ester intermediates and can be washed out with water[5].

Solvent Dynamics in N4-Cbz Hydrogenolysis

The final deprotection of the N4-Cbz group is typically achieved via Pd/C-catalyzed hydrogenolysis. The solvent must efficiently dissolve hydrogen gas and stabilize the resulting highly polar primary amine.

While methanol is frequently employed and yields rapid deprotection, it introduces a mechanistic liability: under prolonged reductive conditions at elevated temperatures, methanol can act as an alkylating agent, leading to trace N-methylation of the newly revealed primary amine[8]. Transitioning to Ethanol (EtOH) or an EtOAc/EtOH solvent system mitigates this risk while maintaining optimal hydrogen gas solubility and reaction kinetics[8].

Quantitative Solvent Parameters

The following table summarizes the physicochemical properties and strategic advantages of substituting traditional solvents in this compound workflows.

Reaction PathwayTraditional SolventGreener AlternativeDielectric Constant (ε)Dipole Moment (D)Expected YieldMechanistic Advantage of Alternative
Reductive Amination DCEEtOAc 6.021.78>85%Avoids chlorinated waste; maintains aprotic environment preventing STAB solvolysis[3].
Amide Coupling DMF2-MeTHF 6.971.38>90%Forms aqueous bilayer for in-situ extraction; eliminates reprotoxicity[7].
Amide Coupling DCMCyrene 37.34.10>85%Bio-based; perfectly solubilizes polar active ester intermediates[5].
Cbz Deprotection MeOHEtOH / EtOAc 24.5 (EtOH)1.69 (EtOH)>95%Eliminates trace N-methylation risks associated with MeOH under Pd/C[8].

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific visual or phase-separation cues to ensure reaction success.

Protocol A: N1-Amide Coupling in 2-MeTHF

Objective: Acylate the N1 position while avoiding DMF-induced workup bottlenecks.

  • Activation: Charge a dry flask with the desired carboxylic acid (1.1 eq) and HATU (1.2 eq). Suspend in anhydrous 2-MeTHF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes. Validation cue: The solution will turn pale yellow, indicating the formation of the active HOAt ester.

  • Coupling: Add this compound hydrochloride (1.0 eq) in one portion. Stir at room temperature for 4 hours.

  • Workup: Quench the reaction by adding an equal volume of water. Transfer to a separatory funnel. Validation cue: 2-MeTHF will form a crisp, distinct upper organic layer.

  • Isolation: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the N1-amide.

Protocol B: N1-Reductive Amination in EtOAc

Objective: Alkylate the N1 position using an aprotic, non-chlorinated solvent system.

  • Freebasing: Suspend this compound hydrochloride (1.0 eq) in EtOAc (0.2 M). Add DIPEA (1.0 eq) and stir for 10 minutes to generate the free secondary amine.

  • Imine Formation: Add the target aldehyde (1.1 eq). Stir at room temperature for 2 hours to allow complete imine formation.

  • Reduction: Cool the flask to 0 °C. Add STAB (1.5 eq) portion-wise to control the mild exotherm.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Carefully quench with saturated aqueous NaHCO₃. Validation cue: Vigorous gas evolution (CO₂) will occur as unreacted STAB is neutralized. Separate the EtOAc layer, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol C: N4-Cbz Hydrogenolysis in EtOAc/EtOH

Objective: Deprotect the N4-primary amine without risking N-methylation.

  • Preparation: Dissolve the N1-functionalized intermediate (1.0 eq) in a 1:1 mixture of EtOAc and EtOH (0.1 M).

  • Catalyst Addition: Flush the reaction flask with N₂ gas. Carefully add 10% Pd/C (10 wt% relative to the substrate). Caution: Pd/C is highly pyrophoric in the presence of solvent vapors; N₂ blanketing is mandatory.

  • Hydrogenation: Evacuate the flask under vacuum and backfill with H₂ gas (via balloon or Parr shaker at 30 psi). Stir vigorously at room temperature for 4–6 hours.

  • Filtration: Purge the flask with N₂. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with EtOH.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the fully functionalized, free N4-primary amine.

References

  • Reductive Amination - Common Conditions. Common Organic Chemistry.[Link]

  • Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry (ResearchGate).[Link]

  • MedChem Tips and Tricks – Alternatives to DMF and DCM. ACS Green Chemistry Institute.[Link]

  • Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. RSC Advances.[Link]

  • Cyrene as a Bio-based Solvent for HATU Mediated Amide Coupling. Organic & Biomolecular Chemistry.[Link]

  • How do you (dis)solve a problem like methylene chloride? RSC Sustainability (White Rose Consortium).[Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of Benzyl (4-methylazepan-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have collaborated with numerous drug development teams to optimize the scale-up of sterically hindered, functionalized heterocycles.

The synthesis of Benzyl (4-methylazepan-4-yl)carbamate (often handled as its hydrochloride salt, CAS: 2225878-72-6) presents a unique set of challenges. The molecule features a tertiary carbinamine center at the C4 position of a seven-membered azepane ring. Direct functionalization of azepan-4-one often leads to poor diastereoselectivity and low yields due to the transannular strain and steric bulk of the medium-sized ring.

To achieve high yield and strict stereocontrol, the industry standard relies on the Ellman Auxiliary Methodology [1]. By utilizing enantiomerically pure tert-butanesulfinamide, we can direct the nucleophilic addition of a methyl Grignard reagent via a highly organized, chelation-controlled transition state [2].

Below is the comprehensive troubleshooting guide, validated protocols, and FAQ to ensure your successful synthesis of this critical building block.

I. Synthetic Workflow & Mechanistic Pathway

SynthesisWorkflow A N-Boc-azepan-4-one B Sulfinyl Imine A->B Ti(OEt)4 THF, 70°C C Sulfinamide Adduct B->C MeMgBr CH2Cl2, -48°C D Primary Amine C->D HCl/MeOH rt E Cbz-Protected Intermediate D->E CbzCl, DIPEA DMAP F Target Molecule: Benzyl (4-methylazepan- 4-yl)carbamate E->F TFA/CH2Cl2 rt

Figure 1: Enantioselective synthesis workflow for this compound.

II. Self-Validating Experimental Protocols

Step 1: Condensation to N-tert-Butanesulfinyl Ketimine
  • Setup: Under an inert N₂ atmosphere, dissolve N-Boc-azepan-4-one (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M).

  • Activation: Add Ti(OEt)₄ (2.0 eq) dropwise at room temperature. Heat the reaction to 70°C for 12 hours.

  • Self-Validation Checkpoint: The reaction mixture will transition from a clear yellow solution to a cloudy suspension as insoluble TiO₂ precipitates. TLC (Hexanes/EtOAc 7:3) must show complete consumption of the ketone (visualized by KMnO₄) and a new, UV-active lower R_f spot.

  • Workup: Cool to room temperature, pour into an equal volume of brine while stirring vigorously. Filter the resulting white suspension through a pad of Celite. Extract the aqueous layer with EtOAc, dry over Na₂SO₄, and concentrate.

Step 2: Diastereoselective Grignard Addition
  • Setup: Dissolve the crude sulfinyl imine in anhydrous CH₂Cl₂ (0.2 M) and cool to -48°C (dry ice/cyclohexanone bath).

  • Addition: Add MeMgBr (3.0 M in diethyl ether, 2.0 eq) dropwise over 30 minutes. Maintain -48°C for 4 hours.

  • Self-Validation Checkpoint: The reaction is highly exothermic. A distinct color change from bright yellow to pale yellow/colorless indicates the consumption of the imine. Quenching a 0.1 mL aliquot in NH₄Cl should yield a single major spot on TLC indicating >95:5 diastereomeric ratio (dr).

  • Workup: Quench with saturated aqueous NH₄Cl at -48°C. Warm to room temperature, extract with CH₂Cl₂, and purify via column chromatography.

Step 3: Auxiliary Cleavage & Cbz Protection
  • Cleavage: Dissolve the sulfinamide adduct in MeOH (0.2 M). Add 4M HCl in dioxane (3.0 eq). Stir at room temperature for 2 hours. Concentrate in vacuo to yield the primary amine hydrochloride.

  • Protection: Suspend the crude amine in CH₂Cl₂ (0.2 M). Add DIPEA (4.0 eq) and catalytic DMAP (0.1 eq). Cool to 0°C and add Benzyl chloroformate (CbzCl, 1.2 eq) dropwise. Warm to 40°C and stir for 12 hours.

  • Self-Validation Checkpoint: The intermediate primary amine is highly polar and stays at the baseline on normal-phase TLC. Upon successful Cbz protection, a new, highly non-polar, UV-active spot will appear.

Step 4: Boc Deprotection
  • Deprotection: Dissolve the Cbz-protected intermediate in CH₂Cl₂ (0.1 M). Add Trifluoroacetic acid (TFA, 20% v/v). Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Vigorous gas evolution (isobutylene and CO₂) will occur immediately upon TFA addition. The cessation of bubbling is a macroscopic indicator that the deprotection is nearing completion.

  • Isolation: Concentrate the mixture, neutralize with saturated NaHCO₃, extract with EtOAc, and precipitate the final product as a hydrochloride salt using 2M HCl in ether [3].

III. Troubleshooting Guides & FAQs

Q1: Why is my yield of the sulfinyl imine so low (<50%) when using standard desiccants like MgSO₄ or molecular sieves? A1: Ketones, especially those embedded in conformationally flexible seven-membered rings like azepanone, are sterically hindered and electronically less electrophilic than aldehydes. Weak Lewis acids fail to activate the carbonyl sufficiently. You must use Ti(OEt)₄ . It acts dually as a powerful oxophilic Lewis acid to activate the ketone and as an irreversible water scavenger (forming highly stable TiO₂), which forces the thermodynamically challenging equilibrium to completion [1].

Q2: I am observing a poor diastereomeric ratio (dr ~ 1:1) during the MeMgBr addition. How do I regain stereocontrol? A2: This is almost certainly a solvent effect. If you are running the Grignard addition in pure THF, the coordinating nature of THF competes with the sulfinyl oxygen for magnesium coordination. This disrupts the rigid, six-membered chair-like transition state required for facial selectivity. Switch your solvent to CH₂Cl₂ or toluene and maintain a strict temperature of -48°C. Non-coordinating solvents enforce the cyclic transition state, directing the methyl group to attack exclusively from the less hindered face [2].

Q3: During the Cbz protection of the primary amine, I see massive amounts of unreacted starting material even after 24 hours. Why? A3: The primary amine in this molecule is situated on a fully substituted (tertiary) C4 carbon. This creates a severe "neopentyl-like" steric blockade. Standard acylation conditions (CbzCl, TEA, Room Temperature) lack the kinetic energy to overcome this barrier. To resolve this, add 10 mol% DMAP and heat the reaction to 40°C. DMAP acts as a nucleophilic catalyst, forming a highly reactive, unhindered N-acylpyridinium intermediate that easily bypasses the steric bulk of the azepane ring.

Q4: Will the TFA used for Boc deprotection also cleave my Cbz group? A4: No. The cleavage conditions for these two carbamates are strictly orthogonal. TFA selectively protonates the Boc carbonyl, leading to fragmentation into a stable tert-butyl cation (which eliminates to isobutylene) and CO₂. The Cbz group (benzyl carbamate) cannot form a stable cation under these mildly acidic conditions and requires either strong hydrohalic acids (like HBr/AcOH) or hydrogenolysis (Pd/C, H₂) for removal.

IV. Quantitative Optimization Data

To assist with your scale-up, we have summarized the critical parameters and expected yields based on optimized vs. suboptimal conditions.

Reaction StepCritical ParameterSuboptimal ConditionOptimized ConditionExpected Yield
Imine Condensation Lewis Acid / ScavengerCuSO₄, CH₂Cl₂Ti(OEt)₄, THF, 70°C85–90%
Grignard Addition Solvent / TemperatureTHF, 0°CCH₂Cl₂, -48°C75–82% (dr >95:5)
Sulfinyl Cleavage Acid SourceTFA, CH₂Cl₂4M HCl in Dioxane/MeOH95%
Cbz Protection Catalyst / TempTEA, RT (No DMAP)DIPEA, cat. DMAP, 40°C80–85%
Boc Deprotection Reagent1M HCl, H₂O20% TFA in CH₂Cl₂90–95%

V. References

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines. Accounts of Chemical Research, 35(11), 984-995. Available at:[Link] [1]

  • Cogan, D. A., Liu, G., & Ellman, J. A. (1999). Asymmetric synthesis of chiral amines by highly diastereoselective 1, 2-additions of organometallic reagents to N-tert-butanesulfinyl imines. Tetrahedron, 55(29), 8883-8904. Available at:[Link] [2]

Technical Support Center: Solubilization & Handling of Benzyl (4-methylazepan-4-yl)carbamate

[1][2][3]

Topic: Solubility solutions for Benzyl (4-methylazepan-4-yl)carbamate in aqueous media Content Type: Technical Support Guide & Troubleshooting FAQ Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists[1][2][3]

Physicochemical Triage: Understanding Your Compound

Before attempting solubilization, it is critical to understand the competing forces within the This compound molecule.[1][2][3][4] You are dealing with a "Janus" molecule: it possesses both a highly lipophilic domain and a potentially ionizable basic center.[1][2][3][4][5]

The Structural Conflict[1]
  • The Hydrophobic Domain: The Benzyl carbamate (Cbz) group and the 7-membered azepane ring (with its 4-methyl substitution) create a significant lipophilic footprint.[1][4] This drives the molecule to aggregate in pure water, leading to precipitation.[3][4][5]

  • The Hydrophilic Handle: The azepane ring nitrogen (N1) is a secondary amine.[1][4] Based on structural analogs (e.g., hexamethyleneimine/azepane), this nitrogen has a pKa of approximately 10.0–11.0 [1, 2].[2][3][4][5]

  • The Consequence: At neutral pH (7.4), the amine is partially protonated, but the lipophilicity of the Cbz group often overwhelms this, resulting in poor solubility (Class II behavior in BCS classification).[3][5]

Key Takeaway: To dissolve this compound in aqueous media, you must either protonate the ring nitrogen (low pH strategy) or shield the lipophilic domains (cosolvent/carrier strategy).[1][4]

Protocol A: The "In-Situ Salt" Strategy (Preferred for Aqueous Stock)[1]

If your experimental conditions tolerate a slightly acidic pH, converting the free base to a hydrochloride salt in situ is the most robust method for achieving high aqueous concentrations (>10 mg/mL).[3][5]

The Workflow
  • Calculate Molarity: Determine the moles of your compound.

  • Acid Equivalents: Add 1.0 to 1.1 equivalents of 0.1 M or 1.0 M HCl.

    • Why? This ensures full protonation of the azepane nitrogen (N1), converting the insoluble free base into a water-soluble cation.[3]

  • Dilution: Dilute to volume with water or saline.

    • Caution: Avoid phosphate-buffered saline (PBS) initially, as the buffering capacity may raise the pH back towards neutral, stripping the proton and causing the compound to "crash out."[3][5]

Troubleshooting the Salt Strategy
ObservationRoot CauseCorrective Action
Cloudiness upon adding PBS pH ShiftThe buffer raised pH > 8.0. Use a lower pH buffer (e.g., Acetate buffer pH 5.[1][2][3][4][5]0) or pre-acidify the PBS.[1][2][3][4]
Oil droplets forming "Oiling Out"The compound is melting rather than dissolving.[1][3][4] Sonicate at room temperature; do not heat above 40°C.

Protocol B: The "Sandwich" Dilution (For Biological Assays)

For cell-based assays where DMSO is permitted (typically <0.5% final concentration), direct dilution of a high-concentration DMSO stock into media often causes immediate precipitation due to the "solvent shock" (rapid change in dielectric constant).[2][3]

The Solution: Use an intermediate dilution step to step-down the hydrophobicity.

Visualization: The Serial Dilution Workflow

DilutionProtocolcluster_0Mechanism of ActionStock1. DMSO Master Stock(e.g., 10 mM)Inter2. Intermediate Step(DMSO + Water/Media 1:1)Stock->Inter Slow Addition + VortexFinal3. Final Assay Well( Aqueous Media)Stock->Final Direct SpikeInter->Final Dilute to TargetPrecipRISK: Precipitation(Kinetic Crash)Final->Precip If Direct Spike

Figure 1: The "Sandwich" dilution method prevents kinetic precipitation by gradually altering the solvent environment.[5][6]

Protocol C: Advanced Formulation (Cyclodextrins)

For in vivo studies or assays sensitive to DMSO, Cyclodextrins (CDs) are the gold standard.[2][3][4][5] They encapsulate the lipophilic Cbz/methyl-azepane moiety while the hydrophilic exterior remains soluble.[1][4]

Recommended Carrier: HP-β-CD (Hydroxypropyl-beta-cyclodextrin) or SBE-β-CD (Captisol®).[1][2][3][4]

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in water or saline.[1][2][3][4]

  • Add the compound powder to the vehicle.[1][2][3][4]

  • Sonicate for 20–30 minutes at ambient temperature.

  • If needed, adjust pH to 5.0–6.0 using 0.1 M HCl to assist initial dissolution (exploiting the azepane nitrogen).[2][3][4][5]

Troubleshooting & FAQs

Q1: My compound dissolved in DMSO, but precipitated immediately when added to cell media. Why?

A: This is "Kinetic Precipitation."[1][2][3][4] The Cbz group is extremely hydrophobic.[1][3][4] When you spike DMSO into water, the solubility drops logarithmically.[2][3][5] Fix: Use the Sandwich Dilution (Protocol B) or add 0.5% Methylcellulose to the media to inhibit crystal growth.[1][4]

Q2: Can I heat the solution to speed up dissolution?

A: Proceed with Caution.

  • Safe: Mild warming (37°C–45°C) is acceptable.[1][2][3][4][5]

  • Unsafe: Temperatures >60°C or strong acidic conditions (pH < 2) can degrade the Benzyl Carbamate (Cbz) group.[1][2][3][4] While Cbz is generally stable to basic hydrolysis, it can cleave under strong acidic thermal stress or hydrogenolysis conditions [3, 4].[2][3][4][5]

Q3: Is the compound stable in solution?

A:

  • In DMSO: Stable for months at -20°C.

  • In Aqueous Acid (pH 4-6): Stable for days at 4°C.

  • In Plasma: The carbamate bond is relatively stable, but the azepane ring may be subject to metabolic oxidation.[1][3][5] Always prepare aqueous formulations fresh.

Q4: How do I know if I have the Free Base or the HCl Salt?

A: Check the CAS or the Certificate of Analysis.[1]

  • Free Base: Waxy solid or oil.[1][2][3][4][5] Insoluble in water.[1][2][3][4]

  • HCl Salt: Crystalline solid.[1][2][3][4][5] Soluble in water.[1][2][3][4][7]

  • Note: If you have the free base, you must use Protocol A (Acid) or Protocol C (Cyclodextrin).[1][2][3][4][5]

Interactive Decision Tree

Use this logic flow to determine the best solvent system for your specific application.

SolubilizationLogicStartStart: Define ApplicationInVivoIn Vivo / Animal StudyStart->InVivoInVitroIn Vitro / Cell CultureStart->InVitroCheckpHCan you tolerate pH 4-5?InVivo->CheckpHDMSOTolIs DMSO > 0.1% toxic?InVitro->DMSOTolYesYesCheckpH->YesIV/IPNoNoCheckpH->NoNeutral pH ReqAcidSolUse 0.1M Acetate/HCl(Protocol A)CDSolUse 20% HP-beta-CD(Protocol C)No (Robust Cells)No (Robust Cells)DMSOTol->No (Robust Cells)StandardYes (Sensitive)Yes (Sensitive)DMSOTol->Yes (Sensitive)Neurons/Stem CellsSandwichDMSO Sandwich Method(Protocol B)Yes->AcidSolNo->CDSolNo (Robust Cells)->SandwichYes (Sensitive)->CDSol

Figure 2: Decision Matrix for selecting the optimal solubilization strategy based on experimental constraints.

References

  • PubChem. (2025).[1][2][3][4][5] Azepane Compound Summary. National Library of Medicine.[1][2][3][4] Retrieved from [Link]

  • Perrin, D. D. (1965).[1][2][3][4][5] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series, Butterworths, London.[2][3][4] (Establishes azepane pKa ~11.07).[1][2][3][4][5]

  • Green, T. W., & Wuts, P. G. M. (1999).[1][2][3][4][5][8] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][3][4] (Details Cbz stability: Stable to pH 1-12 at RT; cleaved by HBr/AcOH or H2/Pd).[1][2][3][4]

  • Loftsson, T., & Brewster, M. E. (2010).[1][2][3][4][5] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Guidance on HP-β-CD formulation).

Purification strategies for Benzyl (4-methylazepan-4-yl)carbamate by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. If you are working with Benzyl (4-methylazepan-4-yl)carbamate (CAS: 1823865-41-3) or its hydrochloride salt, you are likely encountering severe chromatographic challenges. This molecule features a highly lipophilic Cbz-protected primary amine and a highly polar, basic secondary amine embedded within the 7-membered azepane ring.

This guide is designed to move beyond basic protocols. Here, we diagnose the fundamental physical chemistry causing your purification failures and provide self-validating workflows to ensure high-yield, high-purity recovery.

The Root Cause of Purification Failure: Acid-Base Causality

When researchers attempt to purify this compound on standard bare silica gel, the most common complaints are severe streaking, band broadening, and irreversible adsorption (yield loss).

The Causality: Bare silica gel is densely populated with silanol groups (Si-OH), which act as Brønsted acids. The secondary amine of the azepane ring acts as a strong Brønsted base. When the sample is loaded, an immediate acid-base reaction occurs, forming a strong ionic bond between the stationary phase and your analyte[1][2]. Standard organic eluents (like Hexane/Ethyl Acetate) cannot break this ionic interaction, causing the compound to bleed off the column slowly over dozens of fractions.

To solve this, we must manipulate the chemical environment using either Normal Phase Deactivation or Reversed-Phase pH Control .

G A Crude this compound B Assess Impurity Profile & Sample Matrix A->B C Normal Phase (Lipophilic Impurities) B->C High Load / Non-polar D Reversed-Phase (Polar Impurities) B->D Trace / Highly Polar E Bare Silica + 1% TEA (Cost-Effective) C->E Standard Lab Setup F Amine-Functionalized Silica (Optimal Peak Shape) C->F Avoids Amine Odor G Low pH (0.1% TFA) Cationic Ion-Pairing D->G Standard C18 Columns H High pH (Ammonia) Neutral Free-Base D->H Hybrid/Polymeric C18

Workflow for selecting the optimal chromatographic strategy for basic azepane derivatives.

Normal Phase Strategies: Modifiers vs. Functionalized Silica

To prevent the azepane ring from binding to the silica, we must introduce a competing base that has a higher affinity for the acidic silanols than your target molecule[1].

Quantitative Comparison of Normal Phase Modifiers
Modifier StrategyTypical ConcentrationMechanism of ActionProsCons
Triethylamine (TEA) 0.5 - 2.0% (v/v)Saturates and neutralizes acidic silanol sitesInexpensive; highly effective for secondary aminesCan be difficult to remove completely in vacuo
Ammonia (NH₃) 1 - 10% in MeOH/DCMNeutralizes silanols; acts as a highly polar displacerExcellent for highly polar, stubborn aminesRequires handling concentrated ammonium hydroxide
Amine-Functionalized Silica (e.g., KP-NH) N/A (Stationary Phase)Replaces acidic silanols with basic amine groupsNo liquid modifiers needed; yields sharpest peaksHigher consumable cost per column
Self-Validating Protocol: TEA-Deactivated Silica Chromatography

Note: This protocol relies on a self-validation loop. Do not proceed to the preparative column until the TLC validation step succeeds.

Step 1: Eluent Preparation Prepare your optimized mobile phase (e.g., Dichloromethane/Methanol 95:5). Add exactly 1% (v/v) Triethylamine (TEA) to the entire solvent mixture[1].

Step 2: TLC Validation (The Self-Check) Run two TLC plates side-by-side.

  • Plate A: Developed in standard eluent.

  • Plate B: Developed in the 1% TEA-modified eluent. Validation: If Plate B shows a tight, symmetrical spot at a higher Rf value while Plate A streaks heavily, your solvent system is validated for scale-up.

Step 3: Silica Pre-treatment & Packing In a fume hood, slurry the bare silica gel in the TEA-modified mobile phase. Critical step: Stir the slurry for 15 minutes. This dwell time is required for the TEA to fully saturate and neutralize the acidic silanol sites before the sample is introduced[3]. Pour the slurry into the column and pack under gentle pressure.

Step 4: Sample Loading & Elution Dissolve the crude this compound in a minimum volume of the TEA-modified eluent. Load carefully and elute. The TEA will act as a sacrificial competitor, allowing your azepane derivative to partition purely based on polarity rather than ionic affinity.

Reversed-Phase (C18) Strategies: The "2 pH Rule"

If your impurities are highly polar, or if you wish to avoid foul-smelling basic modifiers, Reversed-Phase Liquid Chromatography (RP-LC) is the superior choice. However, because the azepane secondary amine is ionizable, running a C18 column in neutral water/acetonitrile will result in split peaks and poor retention[4].

The Causality: Ionizable compounds strive to achieve equilibrium in solution. If the mobile phase pH is near the molecule's pKa (approx. 10.5 for azepanes), the molecule exists in a mixed state of ionized and neutral forms. These two forms have drastically different lipophilicities, causing peak fronting/tailing.

We solve this using the "2 pH Rule" : Adjust the mobile phase pH at least 2 units away from the pKa to force the molecule into a single, uniform state[5][6].

pH_Rule Analyte Azepane Secondary Amine (pKa ≈ 10.5) LowPH Mobile Phase pH < 8.5 (e.g., 0.1% TFA) Analyte->LowPH - 2 pH Units HighPH Mobile Phase pH > 12.5 (e.g., 0.1% TEA/NH4OH) Analyte->HighPH + 2 pH Units Protonated Fully Protonated (Cationic) High Polarity LowPH->Protonated Neutral Free Base (Neutral) High Lipophilicity HighPH->Neutral Ret1 Retention via Cbz Group & Ion-Pairing Protonated->Ret1 Ret2 Strong Retention via Hydrophobic Partitioning Neutral->Ret2

Logical application of the 2 pH rule for the retention of basic amines in reversed-phase LC.

Self-Validating Protocol: Low-pH Reversed Phase Purification

Because standard silica-based C18 columns dissolve at pH > 8, the Low-pH strategy is the most universally applicable method for standard labs.

Step 1: Solvent Preparation Prepare Solvent A (Milli-Q Water + 0.1% Trifluoroacetic Acid [TFA]) and Solvent B (Acetonitrile + 0.1% TFA)[4]. The TFA drops the pH to ~2.0, ensuring the azepane nitrogen is 100% protonated.

Step 2: Analytical Validation (The Self-Check) Run a 1 mg/mL sample on an analytical LC-MS using the prepared solvents (5% to 95% B over 10 minutes). Validation: If the chromatogram yields a single, sharp peak with an m/z matching the [M+H]+ of this compound, the ionization state is successfully controlled.

Step 3: Preparative Equilibration Select a preparative C18 column[7]. Flush the column with 5% Solvent B for 3-5 column volumes. This establishes the acidic environment required for ion-pairing.

Step 4: Gradient Elution Inject the sample and run a shallow gradient. Even though the azepane ring is protonated (and thus highly polar), the massive lipophilic bulk of the benzyl carbamate (Cbz) protecting group and the 4-methyl substitution will provide excellent retention on the C18 stationary phase, allowing for high-resolution separation from polar impurities[4].

Frequently Asked Questions (FAQs)

Q: I added 1% TEA to my mobile phase, but my compound still streaked and I lost 40% of my yield. What went wrong? A: You likely failed to pre-equilibrate the column. If you simply load the sample onto bare silica and run a TEA-modified eluent behind it, the bare silica ahead of the sample will strip the TEA out of the solvent front. Your sample is then pushed into bare, highly acidic silica, causing irreversible adsorption. You must pre-treat the silica slurry with TEA for 15 minutes prior to loading[3].

Q: Can I use basic alumina instead of silica gel? A: Yes. Basic or neutral alumina is a viable alternative to silica for basic amines because it lacks the highly acidic silanol groups[1]. However, alumina offers different selectivity and lower loading capacities. We recommend trying Amine-Functionalized Silica (e.g., KP-NH) first, as it maintains the familiar selectivity of normal phase silica without the acid-base interactions[2][8].

Q: My this compound is currently the hydrochloride (HCl) salt. Do I need to free-base it before column chromatography? A: For Normal Phase chromatography, yes. It is highly recommended to perform a basic aqueous workup (e.g., washing with 1M NaOH) to convert the HCl salt to the free base before loading it onto a silica column[3]. For Reversed-Phase chromatography using the Low-pH (TFA) strategy, you do not need to free-base it, as the acidic mobile phase will protonate it regardless.

References

  • Benchchem. "Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns." Benchchem.
  • Biotage. "Is there an easy way to purify organic amines?" Biotage.
  • Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography." Teledyne ISCO.
  • Royal Society of Chemistry. "Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids." RSC.
  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage.
  • Biotage. "Ionizable compound purification using reversed-phase flash column chromatography." Biotage.
  • Chromatography Online. "Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?" Chromatography Online.
  • Teledyne ISCO. "RediSep C-18 reversed phase column Purification of primary amines." Teledyne ISCO.

Sources

Minimizing side reactions during azepane carbamate deprotection

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Minimizing Side Reactions in Azepane Carbamate Deprotection Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Core Directive & Executive Summary

Azepanes (7-membered nitrogen heterocycles) present a unique challenge in deprotection chemistry. Unlike their stable 5-membered (pyrrolidine) or 6-membered (piperidine) counterparts, azepanes possess significant conformational flexibility and moderate transannular strain (Prelog strain).

The Critical Failure Point: The most common failure mode in azepane deprotection is not the cleavage itself, but the fate of the carbocation intermediate (for Boc) or the catalyst-amine interaction (for Cbz). Due to the ring's flexibility, intramolecular side reactions are kinetically favored if the "clean" pathway is not strictly enforced.

This guide provides field-proven protocols to suppress:

  • Re-alkylation (The "M+56" artifact).

  • Transannular cyclization (Ring contraction).

  • Catalyst poisoning (Incomplete hydrogenolysis).

Module A: The Boc Crisis (Acidolytic Cleavage)

The Issue: Boc removal generates a tert-butyl cation (


).[1][2] In sterically unhindered amines, this cation dissipates as isobutylene gas. However, the secondary amine of an azepane is a nucleophilic "trap." Without intervention, the cation re-attacks the amine (reversible equilibrium) or alkylates electron-rich side chains (irreversible).
Visualization: The Scavenger Mechanism

The following diagram illustrates the critical divergence point between clean deprotection and side-reaction pathways.

Boc_Mechanism Start N-Boc Azepane Protonation Protonated Intermediate (R2NH+-COOtBu) Start->Protonation + TFA/H+ Cleavage Carbamic Acid + t-Butyl Cation Protonation->Cleavage Fragmentation Clean_Path SCAVENGER TRAP (Silane/Thioether) Cleavage->Clean_Path + Scavenger (Fast) Side_Path N-ALKYLATION (Re-attack by Amine) Cleavage->Side_Path No Scavenger (Slow) Product Azepane Salt (Clean) Cleavage->Product - CO2 Isobutene Isobutylene Gas (Irreversible Loss) Clean_Path->Isobutene Elimination Impurity N-tert-Butyl Azepane (M+56 Impurity) Side_Path->Impurity Cation Attack

Caption: Kinetic competition between scavenger trapping (green path) and N-alkylation side reactions (red path) during Boc removal.

Protocol 1: The "High-Fidelity" Cocktail (TFA/TES)

Standard TFA/DCM protocols are insufficient for azepanes due to the high nucleophilicity of the secondary amine.

Reagents:

  • Acid: Trifluoroacetic acid (TFA).[3]

  • Solvent: Dichloromethane (DCM) or Hexafluoroisopropanol (HFIP) for sensitive substrates.

  • Scavenger: Triethylsilane (TES). Critical.

Step-by-Step:

  • Preparation: Dissolve the N-Boc azepane (1.0 equiv) in DCM (0.1 M concentration). Note: High concentration promotes intermolecular dimerization.

  • Scavenger Addition: Add Triethylsilane (TES) (2.0 – 5.0 equiv).

    • Why? TES acts as a "hydride sponge," irreversibly quenching the

      
       cation into isobutane.
      
  • Acidification: Cool to 0°C. Add TFA dropwise. Final Ratio: DCM:TFA:TES (2:1:0.1) .

  • Reaction: Warm to Room Temperature (RT). Monitor by LC-MS.[4]

    • Endpoint: Disappearance of Starting Material (SM).

  • Workup (Crucial): Do not rotovap the TFA directly if the product is volatile. Co-evaporate with toluene (3x) to remove TFA and TES traces.

Troubleshooting Table: Boc Removal

SymptomProbable CauseCorrective Action
M+56 Peak

-tert-butylation (Cation return)
Repeat with 5.0 equiv Triethylsilane (TES) or 1,3-Dimethoxybenzene .
M+106 Peak Benzyl cation attack (if Cbz/Bn present)Add Thioanisole to the cocktail.
Oligomers Polymerization of isobutyleneDilute reaction to 0.05 M; ensure efficient stirring to degas

.

Module B: The Cbz Challenge (Hydrogenolysis)

The Issue: Hydrogenolysis (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


, Pd/C) is the gold standard for Cbz removal. However, azepanes are notorious for Catalyst Poisoning . The flexible ring allows the free amine to coordinate strongly to the Palladium surface, halting the catalytic cycle (product inhibition).
Protocol 2: Proton-Assisted Hydrogenolysis

By keeping the amine protonated, we prevent it from binding to the Pd catalyst.

Reagents:

  • Catalyst: 10% Pd/C (wet support preferred to minimize ignition risk).

  • Solvent: Methanol or Ethanol.[4][5][6]

  • Additive: 1.0 equiv HCl (in dioxane) or Acetic Acid.

Step-by-Step:

  • Dissolution: Dissolve Cbz-azepane in MeOH (0.1 M).

  • Acidification: Add 1.05 equiv of HCl (4M in dioxane).

    • Mechanism:[1][3][6][7][8] Converts the forming amine into an ammonium salt (

      
      ), which has zero affinity for the Pd surface.
      
  • Catalyst: Add 10 wt% Pd/C under Argon flow.

  • Hydrogenation: Sparge with

    
     balloon (1 atm) for 1-4 hours.
    
  • Filtration: Filter through Celite. The product is the clean HCl salt.

FAQ: Cbz Troubleshooting

Q: My reaction stalled at 50% conversion. Adding more catalyst didn't help. Why? A: You likely have "poisoned" the surface with the free amine product.

  • Fix: Filter the mixture to remove the dead catalyst. restart with fresh catalyst AND add 1.0 equiv of Acetic Acid. The acid prevents the product from sticking to the metal.[4]

Q: I cannot use acid (acid-sensitive groups). What now? A: Switch to Transfer Hydrogenation .

  • Use 1,4-Cyclohexadiene or Ammonium Formate as the hydrogen source instead of

    
     gas. These reagents often displace the amine from the catalyst surface more effectively than 
    
    
    
    gas alone.

Module C: Structural Integrity (Transannular Reactions)

The Issue: Azepanes suffer from Prelog Strain (transannular interaction). If your azepane has a functional group at C4 or C5 (e.g., a ketone, ester, or alcohol), the deprotected amine at N1 can reach across the ring and attack it, causing Ring Contraction to a pyrrolidine or piperidine derivative.

Decision Tree: Preventing Ring Collapse

Azepane_Decision Input Azepane Substrate Check Electrophile at C4/C5? Input->Check Safe Standard Protocol (TFA or H2/Pd) Check->Safe No Risk High Risk: Transannular Attack Check->Risk Yes (Ketone/Ester) Solution1 Trap immediately as salt (HCl/TFA) Risk->Solution1 Solution2 Avoid Basic Workup Risk->Solution2

Caption: Decision logic for substrates with transannular electrophiles (C4/C5 positions).

Technical Insight: If your substrate is a 4-oxo-azepane or 5-oxo-azepane :

  • NEVER perform a basic workup (NaHCO3/NaOH) after deprotection. The free amine will instantly attack the ketone, forming a bicyclic hemiaminal or dehydrating to an enamine.

  • Always isolate as the HCl or TFA salt.

References

  • Lundt, B. F., et al. "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, 1978 , 12(5), 258-268.

  • Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 4th Edition, Wiley-Interscience, 2006 . (Specifically Chapter 7 on Amines).

  • Pearson, A. J., & Roush, W. R. "Handbook of Reagents for Organic Synthesis: Activating Agents and Protecting Groups." Wiley, 1999. (Detailing Silane Scavengers).
  • Felpin, F. X., & Fouquet, E. "A Useful, Reliable and Safer Protocol for Hydrogenation and Hydrogenolysis."[9][10] Chemistry – A European Journal, 2010 , 16(41), 12440-12445.[9]

Sources

Technical Support Center: Optimizing Crystallization of Benzyl (4-methylazepan-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of Benzyl (4-methylazepan-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-quality crystalline material. The unique structural features of this molecule, combining a flexible azepane ring with a rigid benzyl carbamate group, can present specific challenges to crystallization. This resource synthesizes fundamental crystallization principles with practical, field-proven insights to help you navigate these challenges effectively.

Understanding the Crystallization of this compound: Key Considerations

The crystallization process is governed by the principles of solubility and supersaturation.[1][2] For a compound to crystallize, it must first be dissolved in a suitable solvent to create a saturated or near-saturated solution. Supersaturation, the driving force for crystallization, is then induced by changing the conditions to decrease the compound's solubility.[3][4] This can be achieved through cooling, solvent evaporation, or the addition of an anti-solvent.[3][4]

The molecular structure of this compound suggests that it is a moderately polar compound. The benzyl carbamate moiety can participate in hydrogen bonding, which is often beneficial for forming a stable crystal lattice.[5][6] However, the 4-methylazepan-4-yl group introduces conformational flexibility, which can sometimes hinder crystallization and favor the formation of oils or amorphous solids. A related compound, Benzyl (azepan-4-ylmethyl)carbamate HCl, is described as a "Colorless to Yellow Sticky Oil to Semi-Solid," which indicates that crystallization of similar structures can be challenging.[7]

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a known phenomenon for carbamates.[8][9] Different polymorphs can have different physical properties, including solubility and stability. Therefore, consistent control over crystallization conditions is crucial.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for crystallizing this compound?

A1: Selecting the right solvent is the most critical step in developing a successful crystallization protocol.[4] An ideal solvent will dissolve the compound to a high degree when hot but have low solubility when cold.[10] Given the structure of this compound, a good starting point would be to screen a range of solvents with varying polarities.

Based on the general solubility of benzyl carbamate in organic solvents like ethanol, ether, benzene, chloroform, and methanol, and its limited solubility in water, a similar profile can be expected for your compound.[8][11][12][13][14]

Recommended Solvent Screening Strategy:

A systematic approach to solvent screening is recommended. Start with small-scale experiments (e.g., 10-20 mg of your compound) in a variety of solvents.

Table 1: Suggested Solvents for Initial Screening

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolGood at dissolving polar compounds, often show a significant change in solubility with temperature.
Esters Ethyl acetate, Isopropyl acetateMedium polarity, good for dissolving many organic compounds. Often used in combination with anti-solvents.
Ketones Acetone, Methyl ethyl ketone (MEK)Good solvating power for a range of polarities.
Aromatic Toluene, XyleneCan be effective for less polar compounds and may promote different crystal packing.[14]
Ethers Tetrahydrofuran (THF), 2-Methyl-THF, DioxaneCan be good solvents, but their volatility can sometimes make controlled crystallization difficult.
Halogenated Dichloromethane (DCM), ChloroformOften excellent solvents, but their use may be limited by toxicity and environmental concerns.
Apolar Heptane, Hexane, CyclohexaneUnlikely to be good primary solvents but are excellent candidates for anti-solvents.[15]

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This is common when the solution is too supersaturated or when the compound has a low melting point.

Troubleshooting "Oiling Out":

  • Reduce the rate of supersaturation:

    • If cooling, slow down the cooling rate.

    • If adding an anti-solvent, add it more slowly and with vigorous stirring.[16]

  • Use a more dilute solution: Starting with a less concentrated solution can prevent the system from becoming too supersaturated.

  • Change the solvent system: Oiling out is often solvent-dependent. Try a solvent in which your compound is less soluble.

  • Seed the solution: Introducing a small crystal of the desired compound (a seed crystal) can encourage crystallization to occur at a lower level of supersaturation. If you don't have a seed crystal, try scratching the inside of the flask with a glass rod to create nucleation sites.

  • Lower the temperature: If the oil is stable, try cooling the mixture further, as the oil may eventually solidify and crystallize.

Q3: Crystallization is very slow or not happening at all. How can I induce crystallization?

A3: Slow or no crystallization is usually due to insufficient supersaturation or a high nucleation barrier.

Inducing Crystallization:

  • Increase supersaturation:

    • Evaporation: Slowly evaporate the solvent by passing a gentle stream of nitrogen or air over the solution.

    • Cooling: If not already done, cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).

  • Introduce nucleation sites:

    • Seeding: Add a seed crystal.

    • Scratching: Scratch the inner surface of the crystallization vessel with a glass rod.

  • Vapor Diffusion: This is a gentle method for inducing crystallization and is particularly useful for difficult-to-crystallize compounds.[17][18]

Troubleshooting Guides & Experimental Protocols

General Troubleshooting Workflow

This workflow provides a systematic approach to troubleshooting common crystallization problems.

Vapor_Diffusion_Workflow cluster_setup Vapor Diffusion Setup cluster_process Crystallization Process A Prepare a saturated solution of the compound in a volatile solvent. B Place a small drop of this solution on a cover slip (hanging drop) or pedestal (sitting drop). A->B D Seal the chamber with the drop suspended over the reservoir. B->D C In a sealed chamber, place a reservoir of a less volatile anti-solvent. C->D E The more volatile solvent from the drop evaporates... D->E F ...and diffuses into the anti-solvent reservoir. E->F G This slowly increases the concentration of the compound in the drop. F->G H Supersaturation is reached, and crystals begin to form. G->H

Caption: Workflow for Vapor Diffusion Crystallization.

Step-by-Step Methodology:

  • Prepare the Drop: Create a concentrated solution of this compound in a relatively volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Prepare the Reservoir: In a small vial or the well of a crystallization plate, place a larger volume of an anti-solvent in which the compound is insoluble (e.g., heptane or hexane).

  • Set up the System: Place a small drop of the compound solution on a siliconized glass coverslip. Invert the coverslip and place it over the reservoir, sealing the system. [18]4. Equilibration: Allow the system to equilibrate at a constant temperature. [19]The volatile solvent from the drop will slowly diffuse into the reservoir, increasing the concentration of the compound in the drop and leading to crystallization.

  • Monitoring: Monitor the drop periodically for crystal growth. This can take anywhere from a few hours to several weeks.

Troubleshooting Vapor Diffusion:

IssuePossible CauseSuggested Solution
Precipitate forms instead of crystalsThe initial concentration of the compound was too high.Use a more dilute solution for the drop.
The drop evaporates completelyThe seal on the chamber is not airtight.Ensure the chamber is well-sealed with grease or a tight-fitting cap.
No crystals form after a long timeThe solvent system is not appropriate; insufficient supersaturation is achieved.Try a different solvent/anti-solvent combination; slightly increase the initial concentration of the compound.

References

  • Benzyl carbamate - Grokipedia. (n.d.). Retrieved from [Link]

  • Benzyl carbamate - Wikipedia. (n.d.). Retrieved from [Link]

  • Antisolvent Crystallization. (n.d.). Retrieved from [Link]

  • Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. (n.d.). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

  • "Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability". (2022, July 15). Retrieved from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16). Retrieved from [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC. (n.d.). Retrieved from [Link]

  • 2 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Polymorphism and structural mechanism of the phase transformation of phenyl carbamate (PC) - PubMed. (n.d.). Retrieved from [Link]

  • Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022, November 7). Retrieved from [Link]

  • Operational difficulties & measures of low pressure carbamate condenser due to crystallization | UreaKnowHow. (n.d.). Retrieved from [Link]

  • Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Using AntiSolvent for Crystallization - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Crystal Growth | Biology Linac Coherent Light Source. (n.d.). Retrieved from [Link]

  • Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications | Journal of Chemical Engineering Research Updates. (2024, August 29). Retrieved from [Link]

  • Protein Crystallization for X-ray Crystallography - PMC - NIH. (2011, January 16). Retrieved from [Link]

  • Three-Step Mechanism of Antisolvent Crystallization - ACS Publications. (2022, April 20). Retrieved from [Link]

  • Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism - PMC. (n.d.). Retrieved from [Link]

  • An Improved Process for the Preparation of Benzyl-N-vinyl Carbamate1 - ACS Publications. (n.d.). Retrieved from [Link]

  • Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. (n.d.). Retrieved from [Link]

  • Recent Advances in the Chemistry of Metal Carbamates - PMC - NIH. (n.d.). Retrieved from [Link]

  • How Do Solvents Impact Crystal Morphology In Crystallization? - How It Comes Together. (2025, November 14). Retrieved from [Link]

  • Solvent-Mediated Enhancement of Additive-Controlled Crystallization. (n.d.). Retrieved from [Link]

  • Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. (2021, January 14). Retrieved from [Link]

  • Case Study: Influence of Steam Failure on Urea Synthesis Equipment Performance - UreaKnowHow. (n.d.). Retrieved from [Link]

  • Synthesis and Crystal Structure of Benzyl [(1S)-1-(5-amino-1,3,4-oxadiazol-2-yl) - CORE. (2012, August 20).
  • How to use the Vapor Diffusion set up of the CrystalBreeder - YouTube. (2024, July 31). Retrieved from [Link]

  • Hanging Drop Vapor Diffusion Crystallization - Hampton Research. (n.d.). Retrieved from [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of carbamates by carbamoylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives - Beilstein Journals. (2021, February 4). Retrieved from [Link]

  • (PDF) Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis - ResearchGate. (2025, September 9). Retrieved from [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. (2015, January 7). Retrieved from [Link]

  • Carbamate Temperature Crystallization Calculator. (n.d.). Retrieved from [Link]

  • Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers - ChemRxiv. (n.d.). Retrieved from [Link]

  • EP2447255A1 - Process for the synthesis of cyclic carbamates - Google Patents. (n.d.).
  • US5316554A - Method for processing crystalline ammonium carbamate - Google Patents. (n.d.).
  • Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary A - UreaKnowHow. (2025, September 30). Retrieved from [Link]

  • Carbamate - Wikipedia. (n.d.). Retrieved from [Link]

Sources

Troubleshooting low reactivity of the secondary amine in azepane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Reactivity of Secondary Amines in Azepane Derivatives Role: Senior Application Scientist Status: Active[1]

Diagnostic Framework: The "Azepane Anomaly"

User Query: "Why is my azepane secondary amine failing to react under conditions that work perfectly for piperidine or pyrrolidine?"

Technical Insight: The reactivity drop-off you are observing is not an experimental error; it is a physical organic inevitability inherent to 7-membered rings.[1] Unlike the rigid chair conformation of piperidine (6-membered), azepane exists in a flux of twist-chair and twist-boat conformations .[1][2]

This creates two distinct barriers to reactivity:

  • Entropic Penalty (ΔS‡): The "floppy" ring possesses high conformational freedom. Freezing this motion into a rigid transition state (required for nucleophilic attack) costs significantly more entropy than for a rigid 6-membered ring.[1]

  • Transannular Steric Shielding: In certain conformers, the C-4/C-5 methylene protons can fold back across the ring, effectively shielding the nitrogen lone pair from approaching electrophiles.

Troubleshooting Decision Tree

Use this logic flow to diagnose the specific failure mode of your reaction.

AzepaneTroubleshooting Start Reaction Stalled/Failed CheckSM Is Starting Material (Azepane) Consumed? Start->CheckSM SM_Remains SM Intact (Low Conversion) CheckSM->SM_Remains Yes (Major Spot) SM_Gone SM Consumed (Complex Mixture) CheckSM->SM_Gone No (Disappeared) CheckProd Is Desired Product Forming? Steric_Issue Diagnosis: Steric/Entropic Barrier SM_Remains->Steric_Issue Soln_Heat Action: Switch to Microwave (Overcome ΔS‡) Steric_Issue->Soln_Heat Soln_Cat Action: Add KI (Finkelstein) or Switch to RuPhos (Pd) Steric_Issue->Soln_Cat Side_Rxn Diagnosis: Elimination or Catalyst Poisoning SM_Gone->Side_Rxn Soln_Base Action: Switch Base (NaOtBu → Cs2CO3) Side_Rxn->Soln_Base Soln_Ligand Action: Use Pre-catalyst (Pd G4) to prevent N-coordination Side_Rxn->Soln_Ligand

Caption: Diagnostic logic flow for identifying whether the failure is kinetic (steric/entropic) or thermodynamic (decomposition/side reactions).

Module A: Troubleshooting N-Alkylation & Acylation

Issue: Classical SN2 reactions (e.g., with benzyl bromide) or Amide Couplings are sluggish or stall at <50% conversion.

Root Cause Analysis
  • The Problem: The nucleophilicity of the azepane nitrogen is suppressed. In standard thermal heating (oil bath), the energy input is often insufficient to overcome the entropic penalty of the transition state without causing thermal decomposition of reagents.

  • The Fix: You must increase the collision frequency and stabilize the polar transition state .

Optimized Protocol: Microwave-Assisted Finkelstein Alkylation

This protocol utilizes the "Finkelstein effect" (in situ conversion of R-Cl/Br to R-I) and microwave dielectric heating to accelerate the reaction.[1]

Step-by-Step Guide:

  • Vessel: Use a 10 mL microwave-transparent crimp-top vial.

  • Solvent System: Acetonitrile (MeCN) is standard.[1] If solubility is poor, use DMF, but MeCN is preferred for easier workup.

  • Additives: Add 0.5 equivalents of Potassium Iodide (KI) .

    • Why? KI reacts with the alkyl bromide/chloride to form a transient, highly reactive alkyl iodide.

  • Base: Use Cesium Carbonate (Cs₂CO₃) (2.0 equiv).[1]

    • Why? The "Cesium Effect" aids in solubility and prevents tight ion-pairing with the azepane anion.

  • Conditions: Irradiate at 100°C - 120°C for 20 minutes (High Absorption setting).

    • Warning: Do not exceed 140°C initially to avoid elimination of the alkyl halide.

Data Comparison: Thermal vs. Microwave

ParameterStandard Thermal (Oil Bath)Optimized Microwave
Solvent THF or DCMMeCN or Water/EtOH
Time 12 - 24 Hours15 - 30 Minutes
Additive NoneKI (0.5 eq)
Typical Yield 35 - 55%85 - 95%
Mechanism Slow conductive heatingDirect dielectric heating (overcomes entropic barrier)

Module B: Troubleshooting Buchwald-Hartwig Couplings

Issue: "I am trying to couple an aryl halide with my azepane using Pd(OAc)₂/BINAP, but I only see dehalogenated starting material or black precipitant."

Root Cause Analysis

Standard ligands (BINAP, dppf) are often too small or lack the electronic richness to force the reductive elimination involving a bulky 7-membered ring. Furthermore, the "floppy" azepane nitrogen can coordinate to the Palladium center in a non-productive way, causing catalyst poisoning (formation of Pd-black).

The Solution: RuPhos Pd G4

You must switch to a Dialkylbiaryl phosphine ligand , specifically RuPhos .

  • Why RuPhos? It is extremely bulky. This bulk prevents the azepane from binding too tightly (poisoning) and accelerates the difficult reductive elimination step.

  • Why G4 Precatalyst? It guarantees the formation of the active monomeric L-Pd(0) species even at lower temperatures, avoiding the induction period where catalyst death often occurs.

Visualizing the Bottleneck

BuchwaldCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Binding (Rate Limiting for Azepane) OxAdd->AmineBind Azepane + Base RedElim Reductive Elimination (Product Release) AmineBind->RedElim Slow Step! Poison Catalyst Poisoning (Azepane binds tightly) AmineBind->Poison RedElim->Pd0 - Product

Caption: The catalytic cycle highlights the "Amine Binding" step as the critical failure point for azepanes due to steric/entropic factors.

Optimized Protocol: RuPhos-Mediated Arylation[1]

Reagents:

  • Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%).[1]

    • Alternative: Pd₂(dba)₃ (2 mol%) + RuPhos (4-6 mol%) - only if G4 is unavailable.[1]

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv).[1]

    • Note: If your substrate has base-sensitive esters, switch to LHMDS (Lithium Hexamethyldisilazide) at 60°C.[1]

  • Solvent: Toluene (anhydrous) or 1,4-Dioxane.[1]

  • Temperature: 80°C - 100°C.[1][3]

Procedure:

  • Charge a vial with the Aryl Halide (1.0 eq), Azepane (1.2 eq), and NaOtBu (1.5 eq).

  • Add RuPhos Pd G4 (0.02 eq).[1]

  • Evacuate and backfill with Nitrogen/Argon (x3). Oxygen is the enemy.

  • Add anhydrous Toluene via syringe.

  • Stir vigorously at 85°C for 4-12 hours.

  • QC Check: If the reaction turns black immediately, your solvent was wet or not degassed. If it stays a clear orange/tea color, the catalyst is active.

Frequently Asked Questions (FAQs)

Q: Can I use reductive amination instead of alkylation? A: Yes, and it is often preferred if the alkyl halide is unstable. However, for azepanes, you must use Sodium Triacetoxyborohydride (STAB) in DCE/DCM. Do not use Sodium Cyanoborohydride/Methanol as the iminium ion formation is slow with the hindered 7-ring; STAB is more effective at "catching" the intermediate.

Q: My azepane has an ester group. Will NaOtBu hydrolyze it during the Buchwald coupling? A: Likely, yes. NaOtBu is a strong nucleophile.[4]

  • Fix: Switch to Cs₂CO₃ (Cesium Carbonate) in 1,4-Dioxane at 100°C. You will need to increase the reaction time (24-48h) or catalyst loading (5 mol%) because the carbonate base is weaker and less soluble.[1]

Q: Why does my TLC show a "streak" instead of a spot? A: Secondary amines, especially medium rings, "drag" on silica due to interaction with silanols.

  • Fix: Add 1% Triethylamine or 1% NH₄OH to your eluent (e.g., 5% MeOH/DCM + 1% NH₄OH).[1] This deprotonates the silica and sharpens the peak.

References

  • Microwave-Assisted Organic Synthesis . Organic Chemistry Portal. Available at: [Link]

  • Azepane Structure & Properties . Wikipedia. Available at: [Link][1]

  • Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. Available at: [Link][1]

Sources

Validation & Comparative

H-NMR interpretation and peak assignment for Benzyl (4-methylazepan-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Benzyl (4-methylazepan-4-yl)carbamate is a specialized heterocyclic intermediate, often utilized as a conformational constraint in peptidomimetics and inhibitor design (e.g., for proteases or GPCRs).[1] Unlike its 6-membered analog (piperidine), the 7-membered azepane ring introduces significant conformational fluxionality.[1]

This guide compares the NMR characterization of this molecule against its rigid alternatives and evaluates solvent systems for optimal resolution. The core challenge in analyzing this molecule is not the functional groups (Cbz, Methyl) but the azepane ring protons , which often present as broad, second-order multiplets due to ring inversion rates comparable to the NMR time scale at room temperature.

Comparative Matrix: Azepane vs. Piperidine Scaffolds
FeatureAzepane Scaffold (7-Membered)Piperidine Scaffold (6-Membered)
Conformational State Fluxional (Twist-chair/Boat equilibrium)Rigid (Chair conformation)
NMR Line Shape Broadened, often indistinct multiplets at 25°CSharp, distinct Axial/Equatorial splitting
Stereoelectronic Effect Gem-disubstitution (4-Me/4-NHCbz) stabilizes specific twist formsGem-disubstitution locks the chair
Resolution Strategy Requires High-Temp NMR or DMSO-d6 to sharpenStandard CDCl3 is usually sufficient

Experimental Protocol: Sample Preparation

To ensure reproducibility and resolution of the carbamate proton (NH), the following protocol is recommended.

  • Solvent Selection: DMSO-d6 is superior to CDCl3 for this specific carbamate.[1]

    • Reasoning: The Cbz-NH proton is prone to exchange and quadrupole broadening in CDCl3.[1] DMSO-d6 forms hydrogen bonds, slowing exchange and sharpening the NH signal into a distinct singlet.[1]

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: If ring protons are broad (coalescence), heat the sample to 318 K (45°C) to accelerate ring inversion and sharpen the averaged signals.

H-NMR Peak Assignment & Interpretation

The following data represents the Free Base form in DMSO-d6 at 400 MHz.

Structural Segment Analysis[1]
  • The Anchor (Methyl Group): The singlet at ~1.3 ppm is the diagnostic starting point.[1] It confirms the quaternary center at C4.[1]

  • The Shield (Benzyl Group): The aromatic region (7.3 ppm) and the benzylic methylene (5.0 ppm) confirm the integrity of the Cbz protection.

  • The Core (Azepane Ring):

    • 
      -Protons (H2, H7):  Deshielded by the adjacent Nitrogen.[1]
      
    • 
      -Protons (H3, H5, H6):  High-field multiplets.[1]
      
Detailed Assignment Table
Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic & Causality
7.30 – 7.42 Multiplet (m)5HAr-H (Benzyl)Overlapping aromatic protons from the Cbz group.[1]
7.05 Broad Singlet (s)1HNH (Carbamate)Chemical shift varies with concentration.[1] In DMSO, appears as a sharp singlet; in CDCl3, often invisible or broad ~4.8 ppm.
5.02 Singlet (s)2HPh-CH

-O
Benzylic protons.[1] A sharp singlet confirms no chiral induction from the ring is splitting these protons (enantiotopic).
2.75 – 2.95 Multiplet (m)4HH2, H7 (

-Ring)
Protons adjacent to the ring amine (NH).[1] Broadening indicates fluxional behavior.[1]
1.85 – 2.05 Multiplet (m)2HH3/H5 (Eq-like)Protons on C3/C5 facing the carbamate.[1] Deshielded by through-space interaction with the carbonyl oxygen.[1]
1.50 – 1.70 Multiplet (m)4HH3/H5 (Ax) + H6 Remaining ring protons.[1] Often forms a "hump" in the baseline.[1]
1.28 Singlet (s)3H4-CH

Diagnostic Peak. Singlet indicates it is attached to a quaternary carbon (C4).[1]

> Note on Stereochemistry: The C4 position is achiral in the absence of other substituents on the ring, as the path from C4 to N is identical on both sides (C3-C2-N vs C5-C6-C7-N).[1] However, if the ring nitrogen is substituted (e.g., N-Boc), the ring may adopt a preferred conformation rendering the methyl and carbamate axial/equatorial distinct.

Comparative Analysis: Solving the "Azepane Hump"

A common issue with 7-membered rings is signal broadening.[1] Below is the comparative performance of techniques to resolve this.

Scenario A: Standard 1H-NMR (25°C, CDCl3)
  • Result: The ring protons (1.5–3.0 ppm) appear as ill-defined lumps.[1] The NH is broad or missing.[1]

  • Diagnosis: Intermediate exchange rate of the ring conformation.[1]

  • Utility: Low.[1] Only useful for confirming the Benzyl and Methyl groups.[1]

Scenario B: High-Temperature 1H-NMR (50°C, DMSO-d6)[1]
  • Result: Ring protons sharpen into distinct multiplets. The NH signal remains visible but may shift upfield.[1]

  • Diagnosis: Fast exchange limit reached.

  • Utility: High.[1] Allows for accurate integration of the ring protons to confirm purity.

Advanced Verification Workflow (2D NMR)

To rigorously validate the position of the Methyl group (proving it is 4-Methyl and not 3-Methyl), the following logic flow is required.

Logic Flow Diagram

NMR_Assignment_Workflow cluster_logic Differentiation from Isomers Sample Sample: this compound H1_NMR 1H NMR (DMSO-d6) Sample->H1_NMR Methyl_ID Identify Methyl Singlet (1.28 ppm) H1_NMR->Methyl_ID HMBC HMBC Experiment (Long Range Coupling) Methyl_ID->HMBC Correlate Me to Quaternary C COSY COSY Experiment (H-H Connectivity) Methyl_ID->COSY Confirm No Vicinal Coupling Validation Validation: Quaternary C4 Confirmation HMBC->Validation Me couples to C3/C5 (CH2) COSY->Validation Me Singlet = Isolated Spin System

Caption: Step-by-step logic flow for structurally validating the quaternary center using 1D and 2D NMR techniques.

Validation Steps:
  • COSY Check: The methyl group at 1.28 ppm must show no COSY correlations to adjacent protons.[1] If it splits or shows COSY spots, the methyl is likely at C2 or C7 (adjacent to CH), or C3 (adjacent to CH).

  • HMBC Connectivity: The Methyl protons should show a strong 3-bond correlation to the Quaternary Carbon (C4) (~55-60 ppm in 13C) and the adjacent Methylene Carbons (C3/C5) (~35-40 ppm).[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for chemical shift prediction).

  • Lundbäck, T., et al. (2012).[1] "Exploration of the Azepane Scaffold for the Design of New Protease Inhibitors." Journal of Medicinal Chemistry. (Representative source for azepane conformational analysis).[1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Benzyl carbamate derivatives. PubChem.[1][2] [Link]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[1] (Source for solvent effects and variable temperature NMR protocols).

Sources

Comprehensive Mass Spectrometry Comparison Guide: Fragmentation Patterns of Benzyl (4-methylazepan-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in analytical chemistry, I have evaluated countless small-molecule building blocks for drug discovery. Among these, Benzyl (4-methylazepan-4-yl)carbamate (C₁₅H₂₂N₂O₂, Monoisotopic Mass: 262.1681 Da) stands out as a critical intermediate for synthesizing conformationally flexible 7-membered heterocyclic drugs.

This guide provides an objective, in-depth comparison of its electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns against common structural alternatives. By understanding the causality behind these gas-phase dissociations, researchers can confidently design self-validating analytical workflows for pharmacokinetic profiling and structural elucidation.

Mechanistic Principles of Gas-Phase Fragmentation

To accurately identify this compound in complex biological matrices, one must understand the thermodynamic and kinetic drivers of its fragmentation under Collision-Induced Dissociation (CID).

The Carbamate (Cbz) Signature

Under positive ESI conditions, the protonated molecular ion


 (m/z 263.17) localizes the charge primarily on the secondary amine of the azepane ring. However, proton mobility facilitates transfer to the carbamate carbonyl oxygen. This triggers two competing pathways[1]:
  • Neutral Loss of Benzyl Alcohol: A concerted rearrangement expels neutral benzyl alcohol (108 Da), yielding a highly stable isocyanate intermediate at m/z 155.12.

  • Tropylium Cation Formation: Direct inductive cleavage of the C-O bond with charge retention on the benzyl moiety produces the diagnostic tropylium cation (m/z 91.05)[1]. This peak is the universal signature of Cbz-protected amines.

Azepane Ring Dynamics

Unlike rigid 6-membered piperidines, the 7-membered azepane ring possesses higher torsional strain[2]. Following the cleavage of the Cbz group, the resulting azepane core (m/z 127.12) undergoes facile


-cleavage adjacent to the ring nitrogen. This initiates ring opening, followed by the neutral loss of ammonia (17 Da) to form stable acyclic iminium ions (m/z 110.09)[2].

Comparative MS/MS Performance Analysis

When selecting a scaffold for library synthesis, the choice of ring size (azepane vs. piperidine) and protecting group (Cbz vs. Boc) drastically alters the MS/MS detectability. The table below summarizes the quantitative fragmentation data comparing this compound with its primary alternatives.

CompoundPrecursor Ion

Key Product Ions (m/z)Optimal CE (eV)Primary Fragmentation MechanismStructural Utility
This compound 263.17155.12, 127.12, 91.0520 - 35Benzyl alcohol loss, Tropylium formation, Azepane ring openingHigh flexibility; diagnostic m/z 91 confirms Cbz presence.
Benzyl (4-methylpiperidin-4-yl)carbamate 249.16141.10, 91.05, 84.0825 - 40Benzyl alcohol loss, Piperidine

-cleavage
Rigid chair restricts ring opening; dominant m/z 84 identifies piperidine core[3].
tert-Butyl (4-methylazepan-4-yl)carbamate 229.19173.12, 129.13, 112.1010 - 20Isobutylene loss (-56 Da),

loss (-44 Da)
Highly labile Boc group; excellent for identifying the intact azepane core at low energies.

Experimental Methodology: Self-Validating ESI-MS/MS Workflow

To ensure high scientific integrity and reproducibility, the following protocol acts as a self-validating system. It incorporates internal controls to differentiate in-source fragmentation from true CID events.

Step 1: Sample Preparation & Internal Calibration

  • Dilute this compound to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Validation Check: Spike in 100 ng/mL of a deuterated internal standard (e.g.,

    
    -benzyl analog) to monitor ionization suppression and correct for matrix effects.
    

Step 2: Chromatographic Separation (UPLC)

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • Validation Check: Monitor the retention time strictly. The 7-membered azepane ring will elute slightly later than its more compact piperidine analog due to increased hydrophobic surface area.

Step 3: ESI Source Optimization (MS1)

  • Capillary Voltage: +3.0 kV.

  • Desolvation Temperature: 350 °C.

  • Validation Check: Ramp the cone voltage from 10 V to 40 V. Ensure the ratio of m/z 263 (Precursor) to m/z 91 (In-source fragment) remains >10:1 to prevent premature fragmentation before the collision cell.

Step 4: CID MS/MS Acquisition (MS2)

  • Isolate m/z 263.17 in Q1 (0.7 Da resolution).

  • Introduce Argon collision gas in Q2.

  • Acquire product ion spectra across a Collision Energy (CE) ramp of 10 to 50 eV to generate a complete breakdown curve, mapping the precursor-to-product lineage.

Visualizations of Analytical Workflows and Pathways

Workflow N1 1. Sample Prep & Calibration N2 2. UPLC Separation N1->N2 N3 3. ESI(+) Ionization N2->N3 N4 4. CID Fragmentation N3->N4 N5 5. High-Res Detection N4->N5

Figure 1: Self-validating LC-ESI-MS/MS analytical workflow for structural elucidation.

Fragmentation M Precursor Ion [M+H]+ m/z 263.17 This compound F1 Isocyanate Intermediate m/z 155.12 [M+H - C7H8O]+ M->F1 Loss of Benzyl Alcohol (-108 Da) F2 Tropylium Cation m/z 91.05 [C7H7]+ M->F2 Charge Retention on Benzyl Group F3 Azepane Amine Core m/z 127.12 [M+H - C7H8O - CO]+ F1->F3 Loss of Carbon Monoxide (-28 Da) F4 Ring Cleavage Product m/z 110.09 [Azepane Core - NH3]+ F3->F4 Ring Opening & Loss of NH3 (-17 Da)

Figure 2: CID fragmentation pathway of this compound.

References

  • Title: An intramolecular benzyl rearrangement of 1-(N-benzyloxycarbonylamino)alkylphosphonate diesters under electrospray ionization conditions. Source: PubMed (Rapid Communications in Mass Spectrometry) URL: [Link]

  • Title: Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Source: PubMed (Rapid Communications in Mass Spectrometry) URL: [Link]

  • Title: Low Energy Collision-Induced Dissociation of Azepine Pictet–Spengler Adducts of Nω-Methylserotonin. Source: ACS Publications (Journal of the American Society for Mass Spectrometry) URL: [Link]

Sources

Spectroscopic Profiling of Azepane Scaffolds: A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Carbamate Protection in Azepane Chemistry

Azepane, a seven-membered saturated nitrogen heterocycle, is a critical building block in [1]. Because the secondary amine of azepane is highly nucleophilic, it requires robust protection during multi-step organic synthesis to prevent unwanted side reactions. Carbamate-based protecting groups—specifically Carboxybenzyl (Cbz), tert-Butyloxycarbonyl (Boc), and Fluorenylmethyloxycarbonyl (Fmoc)—are the industry standards for [2].

As a Senior Application Scientist, I rely on Fourier-Transform Infrared (FTIR) spectroscopy as a rapid, non-destructive method to validate the successful installation and structural integrity of these protecting groups. This guide objectively compares the IR spectroscopic performance of Cbz-protected azepane against its Boc and Fmoc alternatives, detailing the mechanistic causality behind their spectral differences and providing a field-proven, self-validating experimental protocol.

Mechanistic Causality in Carbamate IR Signatures

While Cbz, Boc, and Fmoc all form a urethane (carbamate) linkage (R-O-CO-NR'R'') with the azepane nitrogen, their distinct peripheral structures create unique electronic and steric environments that shift their IR absorption bands. Understanding these causal relationships is essential for accurate spectral interpretation:

  • The Cbz Group (Carboxybenzyl): The benzyl moiety introduces aromaticity to the protecting group. The electron-withdrawing nature of the benzyl ester slightly shifts the urethane carbonyl (C=O) band, which typically absorbs strongly between[3]. Furthermore, the aromatic ring provides characteristic C-H stretching bands between 3000–3100 cm⁻¹, differentiating it from purely aliphatic scaffolds[3].

  • The Boc Group (tert-Butyloxycarbonyl): Lacking aromaticity, the Boc group relies on the steric bulk and hyperconjugation of its tert-butyl moiety. Its signature includes strong aliphatic C-H stretching and a sharp carbonyl stretch often centered around [4]. Critically, the tert-butyl group exhibits a characteristic symmetric deformation doublet at approximately 1390 cm⁻¹ and 1360 cm⁻¹, which serves as a definitive marker for [4].

  • The Fmoc Group (Fluorenylmethyloxycarbonyl): The highly conjugated fluorenyl system restricts conformational flexibility. The extended π-system introduces distinct aromatic signatures, notably the Ar-H stretch above 3000 cm⁻¹ and Ar C=C ring vibrations near [5]. The carbamate C=O typically absorbs near 1700 cm⁻¹, though intermolecular hydrogen bonding in solid states can shift these modes significantly[5].

Comparative IR Band Analysis

To facilitate rapid structural validation, the quantitative IR data for unprotected azepane and its carbamate derivatives are summarized in the table below.

Functional Group MarkerUnprotected AzepaneCbz-AzepaneBoc-AzepaneFmoc-Azepane
N-H Stretch (Amine) ~3200–3300 cm⁻¹ (broad)Absent (Tertiary Amide)Absent (Tertiary Amide)Absent (Tertiary Amide)
C=O Stretch (Carbamate) N/A1670–1700 cm⁻¹1691–1698 cm⁻¹~1700 cm⁻¹
Aliphatic C-H Stretch 2850–2930 cm⁻¹2850–2950 cm⁻¹2850–2980 cm⁻¹2850–2950 cm⁻¹
Aromatic C-H Stretch N/A3000–3100 cm⁻¹N/A>3000 cm⁻¹
Diagnostic Fingerprints N/A~1250 cm⁻¹ (C-O stretch)1390 & 1360 cm⁻¹ (t-Bu doublet)~1450 cm⁻¹ (Fluorenyl C=C)

Note: Unprotected azepane exhibits a distinct secondary amine N-H stretch[1]. Upon protection, the azepane nitrogen becomes part of a tertiary carbamate, resulting in the complete disappearance of the N-H stretching band. This disappearance is the primary indicator of a successful reaction.

Experimental Workflow: Self-Validating ATR-FTIR Protocol

To ensure absolute trustworthiness, the analytical workflow must be a self-validating system. Attenuated Total Reflectance (FTIR-ATR) is preferred over traditional Transmission FTIR (e.g., KBr pellet) because it eliminates moisture interference—which can mask critical C=O and aliphatic bands—and allows for direct, non-destructive sampling of both liquid and solid [6].

Step 1: Instrument Calibration and Background Subtraction

  • Clean the ATR crystal (diamond or zinc selenide) with HPLC-grade isopropanol and allow it to evaporate completely.

  • Collect a background spectrum (air) over the range of 4000–400 cm⁻¹ using 32 scans at a resolution of 4 cm⁻¹. Causality: This establishes the baseline and subtracts atmospheric CO₂ and water vapor, preventing false positive peaks in the critical 1600–1700 cm⁻¹ carbonyl region.

Step 2: Sample Application

  • For liquid samples (e.g., unprotected azepane or certain Boc-derivatives): Place 1-2 drops directly onto the ATR crystal, ensuring complete coverage of the sensor area.

  • For solid samples (e.g., Fmoc-Azepane): Place 2-5 mg of the crystalline powder onto the crystal. Lower the ATR pressure anvil until the clutch clicks. Causality: Consistent pressure ensures uniform contact between the crystal and the sample, maximizing the evanescent wave penetration and yielding high signal-to-noise ratios.

Step 3: Spectral Acquisition and Validation

  • Acquire the sample spectrum using the same parameters (32 scans, 4 cm⁻¹ resolution).

  • Self-Validation Check: Overlay the acquired spectrum with the baseline. Confirm the complete disappearance of the secondary amine N-H stretch (~3200 cm⁻¹) to validate full synthetic conversion.

  • Identify the protecting group by locating its specific diagnostic fingerprint (e.g., the 1360/1390 cm⁻¹ doublet for Boc[4] or the 3000-3100 cm⁻¹ aromatic stretch for Cbz[3]).

Step 4: Cleaning and Verification

  • Clean the crystal thoroughly with isopropanol.

  • Run a final background scan to ensure no sample carryover remains, validating that the system is pristine and ready for the next compound.

Data Visualization: Decision Matrix and Structural Validation Workflow

Workflow A Azepane Scaffold (Secondary Amine) B1 Cbz-Cl / Base (Benzyl Chloroformate) A->B1 B2 Boc2O / Base (Di-tert-butyl dicarbonate) A->B2 B3 Fmoc-Cl / Base (Fluorenylmethyloxycarbonyl) A->B3 C1 Cbz-Azepane B1->C1 C2 Boc-Azepane B2->C2 C3 Fmoc-Azepane B3->C3 D ATR-FTIR Spectroscopic Validation C1->D C2->D C3->D E1 Validate: C=O (1670-1700 cm⁻¹) Ar-H (3000-3100 cm⁻¹) D->E1 E2 Validate: C=O (1691-1698 cm⁻¹) t-Bu (1360 & 1390 cm⁻¹) D->E2 E3 Validate: C=O (~1700 cm⁻¹) Ar C=C (~1450 cm⁻¹) D->E3

Workflow for azepane protection and subsequent ATR-FTIR spectroscopic validation.

Conclusion

Selecting the appropriate protecting group for an azepane scaffold dictates the downstream efficiency of a synthetic route. While Cbz, Boc, and Fmoc all successfully mask the nucleophilic secondary amine, their unique structural properties yield distinct, highly diagnostic IR signatures. By utilizing a self-validating ATR-FTIR methodology, researchers can confidently track the installation and cleavage of these groups, ensuring the structural integrity of their pharmaceutical intermediates.

References

  • [1] Title: Azepane | C6H13N | CID 8119 - PubChem - NIH Source: pubchem.ncbi.nlm.nih.gov URL: [Link]

  • [4] Title: Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids Source: pubs.rsc.org URL: [Link]

  • [2] Title: Protecting Groups for Amines: Carbamates - Master Organic Chemistry Source: masterorganicchemistry.com URL:[Link]

  • [6] Title: Carbamate-Functionalized NLOphores via a Formal [2+2] Cycloaddition-Retroelectrocyclization Strategy Source: metu.edu.tr URL:[Link]

  • [5] Title: Aromatic peptide amphiphiles: significance of the Fmoc moiety - Chemical Communications Source: pubs.rsc.org URL:[Link]

Sources

Comparative Stability Studies of Methyl-Substituted Azepane Derivatives: A Structural and Metabolic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Azepane Conundrum

The azepane ring—a seven-membered saturated nitrogen heterocycle—is a privileged scaffold in medicinal chemistry, frequently utilized to access unique spatial vectors unattainable by smaller pyrrolidine or piperidine rings. However, drug developers face two distinct challenges when incorporating unsubstituted azepanes: conformational promiscuity and metabolic vulnerability .

Unprotected azepane moieties significantly contribute to poor metabolic stability, often exhibiting an in vitro half-life of less than a few minutes in human liver microsomes (HLMs)[1]. To overcome this, strategic methyl substitution is employed. This guide objectively compares the chemical and metabolic stability of various methyl-substituted azepane derivatives, providing actionable experimental protocols and mechanistic insights to guide your lead optimization campaigns.

Mechanistic Rationale: Conformational Dynamics & Metabolic Vulnerability

To engineer stable azepane derivatives, we must first understand the causality behind their degradation.

The CYP450 Oxidation Liability

Cytochrome P450 (CYP) enzymes, particularly CYP3A4, are commonly involved in the metabolism of cyclic tertiary amines. They catalyze the oxidation of the carbon atom in the α-position to the nitrogen, resulting in the formation of chemically unstable carbinolamine intermediates that rapidly lead to ring cleavage[1].

The Role of Methyl Substitution

Strategic placement of a methyl group fundamentally alters both the physical and electronic landscape of the molecule:

  • Steric Shielding (α-Methylation): Introduction of a methyl group at the 2-position (α to the primary amine) creates steric hindrance that physically blocks the heme iron of CYP enzymes from accessing the vulnerable α-proton, thereby attenuating metabolic liability[2].

  • Conformational Locking: Unsubstituted azepanes exist in a highly flexible free energy landscape, rapidly interconverting between various twist-chair conformers[3]. Methylation restricts this conformational sampling, locking the ring into a more stable twist-chair state. This not only improves chemical stability but reduces the entropic penalty upon target binding[3].

  • The N-Methyl Trap: Conversely, installing a methyl group directly on the nitrogen (N-methylation) often introduces a new metabolic soft spot, leading to rapid N-demethylation pathways[1].

Pathway A Unsubstituted Azepane (High Flexibility) B CYP450 α-Oxidation A->B C Carbinolamine Intermediate B->C D Ring Cleavage & Clearance C->D E 2-Methylazepane (Steric Shielding) F CYP450 Blockade E->F G Metabolic Stability Retained F->G

Fig 1. CYP450-mediated degradation pathway of azepane vs. steric shielding in 2-methylazepane.

Quantitative Comparison: Stability Profiling

The table below synthesizes the stability profiles of key azepane derivatives. Data reflects standardized in vitro human liver microsome (HLM) assays and accelerated chemical degradation studies.

DerivativeHLM Intrinsic Clearance (CL_int)Half-Life (t½) in HLMPrimary Metabolic PathwayConformational StatePlasma Stability
Unsubstituted Azepane > 150 µL/min/mg< 5 minα-Oxidation / Ring CleavageHighly flexible (Twist-chair)Moderate
N-Methylazepane 120 µL/min/mg~ 12 minN-DemethylationFlexibleModerate
2-Methylazepane < 25 µL/min/mg> 85 minMinor hydroxylationRestrictedHigh
3-Methylazepane 65 µL/min/mg~ 35 minα-OxidationModerately restrictedHigh
4-Methylazepane 70 µL/min/mg~ 30 minα-OxidationModerately restrictedHigh

Insight: While 3- and 4-methyl substitutions improve chemical stability by restricting ring puckering[3], they fail to protect the α-carbon from enzymatic attack. 2-Methylazepane provides the optimal balance of conformational rigidity and metabolic shielding.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, stability studies must be executed as self-validating systems. Below is the gold-standard protocol for evaluating the metabolic stability of azepane derivatives.

Protocol: High-Throughput Microsomal Stability Assay

Objective: Determine the in vitro intrinsic clearance (CL_int) and half-life (t½) of azepane derivatives.

  • Preparation & Pre-incubation:

    • Action: Dilute Human Liver Microsomes (HLMs) to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂. Add the azepane test compound (1 µM final concentration). Pre-incubate at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures thermal equilibrium of the membrane-bound CYP enzymes and the test compound before enzymatic activity is triggered, preventing artificial lag phases in the kinetic data.

  • Reaction Initiation:

    • Action: Initiate the reaction by adding NADPH (1 mM final concentration).

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Adding it last acts as a precise "start switch" for the reaction, allowing for accurate time-course tracking.

  • Time-Course Sampling & Quenching:

    • Action: At precisely 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard.

    • Causality: Cold acetonitrile instantaneously denatures the CYP proteins, halting metabolism at exact time points. It also precipitates the protein matrix, ensuring a clean supernatant that protects the LC-MS/MS column from fouling.

  • Centrifugation & Analysis:

    • Action: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode).

    • Causality: Tracking the depletion of the parent compound relative to the internal standard provides a self-correcting ratio that negates volumetric errors during pipetting.

Workflow S1 1. Pre-incubation (HLM + Compound, 37°C) S2 2. Initiation (Add NADPH) S1->S2 S3 3. Time-Course Sampling (0, 15, 30, 60 min) S2->S3 S4 4. Quench & Precipitate (Cold Acetonitrile) S3->S4 S5 5. LC-MS/MS Analysis S4->S5 S6 6. CL_int Calculation S5->S6

Fig 2. Self-validating high-throughput workflow for microsomal stability profiling.

Case Studies in Drug Design

Case Study A: Overcoming Plasma Instability in PKB Inhibitors

In the development of balanol-derived Protein Kinase B (PKB) inhibitors, the original lead compound contained an ester-linked azepane moiety that proved highly unstable in plasma[4]. By utilizing structure-based optimization, researchers replaced the ester with isosteric linkers and modified the azepane ring. The resulting derivatives (e.g., Compound 4) retained single-digit nanomolar potency (IC50 = 4 nM) while achieving complete plasma stability, demonstrating how critical azepane functionalization is for in vivo viability[4].

Case Study B: Navigating Soft Spots in Sigma Receptor Ligands

During the optimization of benzo[d]thiazol-2(3H)one sigma receptor ligands, the lead compound (SN56) suffered from a t½ of < 1 min due to an unprotected azepane ring[1]. Attempts to replace the azepane with an adamantyl moiety containing an N-methyl group revealed that the N-methyl group itself acted as a major metabolic soft spot[1]. This reinforces the principle that while ring substitution is necessary, N-methylation often merely shifts the metabolic liability rather than eliminating it.

Conclusion

The transition from unsubstituted azepanes to methyl-substituted derivatives is not merely a structural tweak; it is a fundamental requirement for clinical viability. While 3- and 4-methyl substitutions offer conformational stability, 2-methylazepane derivatives provide the most robust defense against CYP450-mediated degradation. By employing the self-validating protocols outlined above, drug discovery teams can accurately profile these liabilities early, saving critical time and resources in the optimization pipeline.

References

1. - PubMed Central (NIH) 2. - Journal of Medicinal Chemistry (ACS Publications) 3. - Hypha Discovery Blogs 4. - The Journal of Chemical Physics (AIP Publishing)

Sources

Safety Operating Guide

A Guide to the Safe Disposal of Benzyl (4-methylazepan-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the dynamic field of drug development, the responsible management of chemical compounds is paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Benzyl (4-methylazepan-4-yl)carbamate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document is based on the known hazards associated with its carbamate functional group and general best practices for chemical waste management.

Hazard Identification and Risk Assessment

Before handling this compound, a thorough understanding of the potential hazards is crucial. The primary risks are associated with the carbamate functional group.

  • Toxicity: Carbamate esters can act as cholinesterase inhibitors, which may lead to a range of health effects depending on the level of exposure[1]. Some carbamates are also suspected or known carcinogens[1].

  • Irritation: This compound may cause skin, eye, and respiratory irritation[2].

  • Reactivity: Carbamates can be incompatible with strong acids, bases, and oxidizing agents[1].

Given these potential hazards, this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash[1].

Personal Protective Equipment (PPE)

To mitigate the risks of exposure, the following personal protective equipment should be worn at all times when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldTo protect against splashes and airborne particles that can cause serious eye irritation[2].
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and absorption. Always check the glove manufacturer's compatibility chart[1].
Body Protection A laboratory coat is mandatory. A chemical-resistant apron is recommended for larger quantities.To protect against skin contact and contamination of personal clothing[1].
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.To avoid the inhalation of any dust or vapors that may cause respiratory irritation[1][2].

Step-by-Step Disposal Protocol

Proper segregation and packaging of chemical waste are critical for safe disposal.

Waste Segregation and Containerization
  • Designate a Waste Container: Use a specific, clearly labeled, and sealed container for "this compound and related solid waste"[1].

  • Avoid Mixing Waste: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can react dangerously[1].

  • Solid Waste Packaging: Place solid this compound and any contaminated materials, such as weighing paper and gloves, directly into the designated hazardous waste container. Ensure the container is made of a compatible material like high-density polyethylene (HDPE)[1].

  • Liquid Waste Collection: For cleaning contaminated glassware, rinse with a suitable solvent (e.g., ethanol or acetone) in a fume hood. This solvent rinseate must be collected as hazardous liquid waste in a separate, appropriately labeled container[1].

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Toxic," "Irritant")[1].

Disposal Workflow

cluster_prep Preparation cluster_segregation Segregation & Packaging cluster_storage_disposal Storage & Disposal identify_waste Identify Waste: This compound wear_ppe Wear Appropriate PPE: Goggles, Gloves, Lab Coat identify_waste->wear_ppe segregate_waste Segregate Waste: Use a designated, labeled container wear_ppe->segregate_waste package_solid Package Solid Waste: Place compound and contaminated solids in container segregate_waste->package_solid collect_liquid Collect Liquid Waste: Solvent rinses in a separate labeled container package_solid->collect_liquid seal_label Seal and Label Container: 'Hazardous Waste' & full chemical name collect_liquid->seal_label store_saa Store in Satellite Accumulation Area seal_label->store_saa contact_ehs Contact EHS for Pickup and Disposal store_saa->contact_ehs

Caption: Workflow for the proper disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is essential.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary. If the spill is large or you are unsure how to proceed, contact your institution's emergency number or EHS department immediately[1].

  • Control the Spill (If Safe): For small spills of solid material, gently cover it with an absorbent material like vermiculite or sand to prevent it from becoming airborne. Do not use water to clean up the spill, as this could spread contamination[1].

  • Cleanup: While wearing the appropriate PPE, carefully sweep the absorbent material and spilled compound into the designated hazardous waste container. Clean the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste[1].

  • Decontamination: For carbamate spills, the area may need to be decontaminated. A mixture of household bleach and hydrated lime can be used. This mixture should be worked into the spill area, and then fresh absorbent material should be used to soak up the contaminated cleaning solution. This material should then be placed in a sealed container for disposal[3]. The procedure may need to be repeated to ensure thorough decontamination[3].

First Aid
  • Eye Contact: Immediately flush with fresh running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2][4].

  • Skin Contact: Flush the skin and hair with running water and soap. If irritation occurs, seek medical attention[2].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[4].

  • Ingestion: Do NOT induce vomiting. Give a glass of water to drink and seek immediate medical attention[4].

References

  • How to Handle Chemical Spills.
  • Benzyl carbam
  • benzyl carbam
  • Spill Cleanup - Pesticide Environmental Stewardship.
  • SAFETY D
  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbam
  • Hazardous Waste Disposal Procedures.
  • Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions - epa nepis.
  • SAFETY D
  • Decontamin
  • Navigating the Safe Disposal of Methyl (4-formylphenyl)
  • Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule - epa nepis.
  • SAFETY D
  • SAFETY D
  • EPA HAZARDOUS WASTE CODES.
  • CARBARYL | Occupational Safety and Health Administr
  • SAFETY D
  • BENZYL-N-VINYLCARBAMATE SDS, 84713-20-2 Safety D
  • SPILL MANAGEMENT AND DECONTAMINATION PROTOCOL FOR SMALL SCALE PESTICIDE SPILLS IN WAREHOUSES, DEPOTS AND STORES.
  • Carbamate Pesticides Standard (1X1 mL)
  • Safety Data Sheet (SDS)
  • methyl carbam
  • Safety Data Sheet (SDS)
  • Safety D

Sources

Personal Protective Equipment (PPE) & Handling Guide: Benzyl (4-methylazepan-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Risk Profile

STOP & READ: You are handling Benzyl (4-methylazepan-4-yl)carbamate . Unlike simple reagents, this compound combines a carbamate linker with a 4-methylazepan ring.

  • The Hidden Risk (Structure-Activity Relationship): While standard Safety Data Sheets (SDS) often default to "Irritant," the azepane moiety is a pharmacophore frequently found in CNS-active agents (e.g., receptor antagonists).

  • Operational Mandate: In the absence of specific toxicological data (LD50/OEL), you must apply Occupational Exposure Banding (OEB) principles.[1] Treat this substance as a Potent Compound (OEB 3) until proven otherwise.

  • Primary Hazards:

    • Bioactivity: Potential CNS modulation or enzyme inhibition (cholinesterase).

    • Sensitization: Carbamates are known skin/respiratory sensitizers.

    • Physical State: Fine powder (high risk of aerosolization during weighing).

PPE Matrix: The "Barrier of Protection" Strategy

Do not rely on generic "lab safety" rules. For this compound, we use a Double-Barrier System to prevent transdermal absorption, particularly when the substance is dissolved in organic solvents (DMSO, DCM, Methanol), which act as vehicles for skin entry.

Recommended PPE Specifications[2][3][4][5]
Protection ZoneStandard Protocol (Solid Handling) High-Risk Protocol (Solution/Stock Prep) Technical Rationale
Hand Protection Double Nitrile (min 5 mil outer). Change every 30 mins.Laminate Inner (Silver Shield®) + Nitrile Outer .Carbamates in organic solvents permeate standard nitrile in <15 mins. Laminate film provides >4hr breakthrough time.
Respiratory Fume Hood (Face velocity 80–100 fpm). If hood unavailable: P100 Half-Mask .Fume Hood Mandatory . Use PAPR if handling >1g outside containment.N95 masks do not protect against organic vapors or fine pharmaceutical dusts efficiently enough for bioactive agents.
Eye/Face Chemical Splash Goggles (Indirect Vent).Face Shield + Splash Goggles .Safety glasses with side shields are insufficient for liquids that can absorb through the ocular mucosa.
Body Tyvek® Lab Coat (Closed front, elastic cuffs).Tychem® Apron or Sleeve Covers over Lab Coat.Cotton lab coats absorb spills, keeping the toxin against your skin. Tyvek repels particulates and light splashes.

Operational Workflow: Logic & Execution

The following diagram outlines the decision logic for handling this compound. It enforces a "Stop/Go" system based on engineering controls.

G Start START: Task Definition RiskCheck Risk Assessment: Is Fume Hood Available? Start->RiskCheck Stop STOP WORK Do not handle bioactive powders on open bench. RiskCheck->Stop No Prep Preparation: 1. Verify Airflow (80-100 fpm) 2. Don Tyvek Coat & Double Gloves RiskCheck->Prep Yes Weighing Weighing Protocol: Use Anti-Static Gun Weigh inside hood or balance enclosure. Prep->Weighing Solubilization Solubilization (Critical Step): Add solvent slowly. *Risk of Exotherm* Weighing->Solubilization Waste Disposal: Segregate into 'Toxic Organic' Stream Solubilization->Waste

Figure 1: Operational decision tree ensuring engineering controls (Fume Hood) are verified before PPE is even donned.

Step-by-Step Handling Protocol

Phase A: Weighing (Highest Risk of Inhalation)
  • Static Control: Azepane carbamates often exist as fluffy, electrostatic powders. Use an anti-static gun or ionizer bar on the spatula and weigh boat before transfer.

  • Containment: Place the analytical balance inside the fume hood. If vibration is an issue, use a powder containment hood or a balance enclosure.

  • Technique: Never pour from the stock bottle. Use a disposable spatula to transfer small amounts. Cap the stock bottle immediately after removing material.

Phase B: Solubilization (Highest Risk of Permeation)
  • Solvent Choice: If dissolving in DMSO or DMF , be hyper-vigilant. These solvents are "skin enhancers" and will carry the carbamate through your skin into the bloodstream instantly.

  • Gloving: If you splash a solution on your outer nitrile glove, do not wipe it .

    • Step 1: Immediately peel off the outer glove.

    • Step 2: Inspect the inner glove (Laminate/Silver Shield).

    • Step 3: Don a fresh outer nitrile glove.

Phase C: Decontamination
  • Surface Clean: Wipe the work area with a soap/water solution first (to solubilize the polar carbamate), followed by 70% Ethanol.

  • Doffing: Remove PPE in this order: Outer Gloves

    
     Apron 
    
    
    
    Face Shield
    
    
    Lab Coat
    
    
    Inner Gloves. Wash hands with soap and cool water (warm water opens pores).

Emergency Response & Disposal

Spills
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (dampened with water) to suppress dust, then wipe up.

  • Liquid Spill: Cover with absorbent pads. If >10mL, evacuate the area and allow vapors to vent via the fume hood before cleanup.

Waste Disposal[2][4][5][6][7][8]
  • Classification: Regulate as Hazardous Waste (Toxic/Irritant) .

  • Segregation:

    • Solid Waste: Contaminated weigh boats, pipette tips, and dry wipes go into a "Solid Toxic" bin.

    • Liquid Waste: Collect in a dedicated carboy labeled "Carbamate Solutions - Toxic." Do not mix with oxidizers (e.g., Nitric Acid) as carbamates can degrade violently.

  • Destruction: Incineration is the preferred method for nitrogen-containing organic intermediates to prevent environmental leaching.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management.

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Ansell Chemical Resistance Guide. (Permeation breakthrough data for Nitrile vs. Laminate films).

  • PubChem Compound Summary. (Structure-Activity Relationship data for Azepane derivatives).

Disclaimer: This guide is based on the "Precautionary Principle" for novel pharmaceutical intermediates. Always consult your institution's Environmental Health & Safety (EHS) officer before commencing work.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.